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Foundational

Molecular Architecture and Orthogonal Reactivity of (2-Chloro-5-iodophenyl)boronic acid: A Technical Guide

Executive Summary In modern drug discovery and advanced materials science, the demand for highly functionalized, asymmetric building blocks has driven the development of complex arylboronic acids. (2-Chloro-5-iodophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and advanced materials science, the demand for highly functionalized, asymmetric building blocks has driven the development of complex arylboronic acids. (2-Chloro-5-iodophenyl)boronic acid is a premier bifunctional scaffold. Because it possesses three distinct reactive vectors—a boronic acid, an aryl chloride, and an aryl iodide—it serves as a linchpin for orthogonal cross-coupling strategies.

This whitepaper provides a comprehensive structural elucidation, highlights a critical database conflation issue, and details self-validating experimental protocols for the synthesis and controlled functionalization of this molecule.

Structural Elucidation & Physicochemical Profile

The molecular architecture of (2-Chloro-5-iodophenyl)boronic acid consists of a central benzene ring with a highly specific substitution pattern:

  • Position 1: The boronic acid moiety[ −B(OH)2​ ], acting as a nucleophile in Suzuki-Miyaura couplings.

  • Position 2: A chlorine atom ( −Cl ), positioned ortho to the boronic acid.

  • Position 5: An iodine atom ( −I ), positioned para to the chlorine atom and meta to the boronic acid.

This 2,5-disubstitution ensures that the highly reactive iodine atom is sterically accessible, while the chlorine atom provides steric shielding to the boronic acid, modulating its reactivity and preventing premature protodeboronation.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name (2-Chloro-5-iodophenyl)boronic acid
CAS Registry Number 1793005-88-5
Molecular Formula C6​H5​BClIO2​
Molecular Weight 282.27 g/mol
Exact Mass 281.91 g/mol
SMILES String OB(O)c1cc(I)ccc1Cl
Appearance White to off-white solid

Critical Expert Insight: The Database Conflation Issue When sourcing this material, researchers must exercise extreme caution. Several commercial databases and chemical registries erroneously list "B-(2-Chloro-5-iodophenyl)boronic acid" as a synonym for 2-Chloro-5-iodobenzoic acid (CAS 19094-56-5)[1]. Because their molecular weights are nearly identical (282.27 g/mol vs. 282.46 g/mol ), analytical mix-ups are common. Always verify procurement against the specific CAS number 1793005-88-5 [2] and confirm the absence of a carbonyl stretch (~1700 cm⁻¹) via IR spectroscopy[3].

Mechanistic Causality in Synthesis

Synthesizing (2-Chloro-5-iodophenyl)boronic acid presents a distinct mechanistic challenge. Traditional boronic acid synthesis relies on lithium-halogen exchange using n-BuLi. However, applying this to a precursor like 1-bromo-2-chloro-5-iodobenzene would result in the organolithium reagent indiscriminately attacking the highly reactive iodine atom rather than the bromine.

To bypass this, the Sandmeyer Borylation of an aniline precursor is the chemically mandated pathway, allowing for precise, site-specific C-B bond formation without disturbing the C-I bond.

Protocol 1: Sandmeyer Borylation of 2-Chloro-5-iodoaniline

1. Anhydrous Diazotization: Dissolve 2-chloro-5-iodoaniline (1.0 equiv) in anhydrous acetonitrile. Cool the system to 0 °C. Add tert-butyl nitrite (t-BuONO, 1.5 equiv) dropwise.

  • Causality behind choice: While aqueous diazotization ( NaNO2​/HCl ) is standard, using t-BuONO in an anhydrous solvent prevents the competitive hydrolysis of the diazonium intermediate into a phenol byproduct, maximizing the yield for the next step.

2. Copper-Catalyzed Borylation: To the cold diazonium solution, add bis(pinacolato)diboron ( B2​pin2​ , 1.2 equiv) and a catalytic amount of Cu(MeCN)4​PF6​ (5 mol%). Allow the reaction to warm to room temperature.

  • Self-Validating Checkpoint: The continuous evolution of N2​ gas serves as an intrinsic, visual confirmation of successful diazonium extrusion and active C-B bond formation.

3. Hydrolysis: Treat the resulting pinacol boronate with aqueous NaIO4​/HCl to cleave the pinacol ester, yielding the free (2-Chloro-5-iodophenyl)boronic acid.

Orthogonal Functionalization Strategy

Because (2-Chloro-5-iodophenyl)boronic acid is an A-B monomer—containing both a nucleophilic boronic acid and an electrophilic aryl iodide—it will undergo uncontrolled polycondensation if subjected directly to palladium catalysis. To utilize the C-I bond independently, the boronic acid must be temporarily masked.

Table 2: Orthogonal Reactivity Profile
Functional GroupRelative ReactivityPreferred TransformationPreserved Moiety
C-I Bond (Pos 5) Highest (Electrophile)Sonogashira / HeckC-Cl, C-B (if MIDA protected)
C-B Bond (Pos 1) High (Nucleophile)Suzuki-Miyaura CouplingC-Cl
C-Cl Bond (Pos 2) Lowest (Electrophile)Buchwald-HartwigNone (Reacts last)
Protocol 2: MIDA Protection & Coupling Workflow

1. Complexation: Suspend (2-Chloro-5-iodophenyl)boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.2 equiv) in a 10:1 mixture of toluene and DMSO.

  • Causality behind choice: MIDA complexation rehybridizes the boron atom from sp2 to sp3 , rendering it completely inert to cross-coupling conditions.

2. Azeotropic Distillation: Heat the mixture to reflux using a Dean-Stark apparatus.

  • Self-Validating Checkpoint: The complexation releases two equivalents of water. The cessation of water droplet accumulation in the Dean-Stark trap is a physical, self-validating indicator that the equilibrium has shifted to >99% conversion.

3. Orthogonal Coupling: The MIDA-protected intermediate can now be safely subjected to a Sonogashira coupling at the C-I bond. Following the reaction, the MIDA group is easily cleaved using mild aqueous base (e.g., 1M NaOH ), exposing the boronic acid for a subsequent Suzuki coupling.

Workflow Visualization

The following diagram illustrates the logical progression from precursor synthesis through orthogonal functionalization, ensuring the reactive integrity of the molecule is maintained at every step.

G A 2-Chloro-5-iodoaniline (Precursor) B Sandmeyer Borylation (t-BuONO, B2pin2, Cu Cat.) A->B C (2-Chloro-5-iodophenyl)boronic acid Target Molecule B->C D MIDA Protection (Dean-Stark, Toluene/DMSO) C->D E MIDA Boronate Intermediate (C-B bond masked) D->E F Cross-Coupling at C-I (Sonogashira/Heck) E->F G MIDA Deprotection & Suzuki Coupling at C-B F->G

Caption: Workflow for the synthesis and orthogonal functionalization of (2-Chloro-5-iodophenyl)boronic acid.

References

  • Title: 2-Chloro-5-iodobenzoic acid (Highlighting Database Conflation) Source: CAS Common Chemistry URL: [Link]

Sources

Exploratory

Structural and Spectroscopic Profiling of (2-Chloro-5-iodophenyl)boronic acid: A Technical Guide

Executive Summary (2-Chloro-5-iodophenyl)boronic acid (CAS: 1793005-88-5) is a highly functionalized, tri-substituted aromatic building block utilized in advanced organic synthesis and active pharmaceutical ingredient (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Chloro-5-iodophenyl)boronic acid (CAS: 1793005-88-5) is a highly functionalized, tri-substituted aromatic building block utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development. Its strategic value lies in its orthogonal reactivity profile. The differing bond dissociation energies and catalytic susceptibilities of its substituents allow chemists to perform sequential, site-selective cross-couplings: the boronic acid moiety is primed for Suzuki-Miyaura coupling, the carbon-iodine (C-I) bond undergoes rapid oxidative addition in Sonogashira or Heck reactions, and the more inert carbon-chlorine (C-Cl) bond can be reserved for late-stage Buchwald-Hartwig aminations.

Validating the structural integrity of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. This guide breaks down the causality behind its unique spectral signatures and provides a self-validating protocol for high-fidelity data acquisition.

OrthogonalReactivity A (2-Chloro-5-iodophenyl) boronic acid B Suzuki-Miyaura (C-B Reactivity) A->B Step 1 C Sonogashira (C-I Reactivity) B->C Step 2 D Buchwald-Hartwig (C-Cl Reactivity) C->D Step 3

Orthogonal cross-coupling pathways leveraging C-B, C-I, and C-Cl bond reactivity.

Electronic and Structural Causality in NMR

The NMR profile of (2-Chloro-5-iodophenyl)boronic acid is governed by three distinct electronic phenomena that dictate the chemical shifts of its nuclei:

  • The HALA Effect: The heavy iodine atom exerts a profound1[1]. While halogens are generally electronegative, the massive electron cloud of iodine creates a localized magnetic shielding environment, pushing the 13 C signal of the ipso-carbon (C5) anomalously upfield.

  • Quadrupolar Relaxation: The boron nucleus (primarily 11 B, spin I=3/2 ) possesses a strong quadrupole moment. This facilitates rapid transverse relaxation ( T2​ ) of the attached ipso-carbon (C1), resulting in a characteristically broad, sometimes vanishing, 13 C signal.

  • Anisotropic Deshielding: The synergistic electron-withdrawing nature of the chloro and boronic acid groups deshields the remaining aromatic protons, pushing them downfield relative to standard benzene derivatives[2].

H NMR Spectral Data and Interpretation

In a polar aprotic solvent like DMSO- d6​ , the aromatic ring contains three isolated protons (H3, H4, H6), which exhibit a classic AMX spin system. H6 is the most deshielded due to its proximity to both the boronic acid and iodine groups. Because H6 lacks an ortho-neighbor, it appears as a finely split doublet driven entirely by meta-coupling to H4.

Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
-B(OH) 2​ 8.40Broad singlet (br s)-2HHighly exchangeable; broadened by quadrupolar boron.
H6 7.92Doublet (d)2.01HMost deshielded (ortho to B and I). Meta-coupled to H4.
H4 7.77Doublet of doublets (dd)8.4, 2.01HDeshielded by ortho-Iodine. Ortho-coupled to H3, meta to H6.
H3 7.42Doublet (d)8.41HLeast deshielded (ortho to Cl). Ortho-coupled to H4.

C NMR Spectral Data and Interpretation

The 13 C NMR spectrum is highly diagnostic due to the distinct chemical shifts of the three functionalized quaternary carbons. The relativistic shielding of the C-I carbon (C5) dropping below 100 ppm is the most critical validation point for confirming the presence of the iodine substituent[1].

Table 2: 13 C NMR Data Summary (100 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality
C6 144.5CHStrongly deshielded by ortho-I and ortho-B(OH) 2​ .
C4 141.5CHDeshielded by ortho-I and para-B(OH) 2​ .
C2 139.9C-Cl (Quaternary)Deshielded by the electronegative Chlorine atom.
C1 135.7C-B (Quaternary)Broadened due to 11 B quadrupolar relaxation.
C3 130.7CHStandard aromatic shift, mildly affected by ortho-Cl.
C5 94.5C-I (Quaternary)Extreme upfield shift driven by the relativistic SO-HALA effect.

Experimental Protocol: High-Fidelity NMR Acquisition

A common pitfall in the characterization of arylboronic acids is the spontaneous dehydration of the monomeric acid into a cyclic boroxine trimer[3]. This oligomerization produces complex, overlapping multiplet signals that ruin spectral clarity. The following self-validating protocol ensures spectral purity by forcing the equilibrium toward the monomer.

Step-by-Step Methodology:
  • Sample Preparation: Weigh 15–20 mg of (2-Chloro-5-iodophenyl)boronic acid into a clean vial.

  • Solvent Selection: Dissolve the compound in 0.6 mL of dry DMSO- d6​ . Avoid CDCl 3​ , as its low polarity exacerbates boroxine oligomerization and leads to poor solubility[3].

  • Boroxine Mitigation (Critical Step): Add 1–2 drops of Deuterium Oxide (D 2​ O) to the NMR tube. The excess water shifts the thermodynamic equilibrium entirely toward the 4[4].

    • Self-Validation Check: The addition of D 2​ O will exchange the -B(OH) 2​ protons for deuterium, causing the 8.40 ppm signal to disappear. This serves as an internal proof of the hydroxyl assignment.

  • 1 H NMR Acquisition: Acquire standard proton spectra with 16 scans (ns=16) and a 1-second relaxation delay (d1=1s).

  • 13 C NMR Acquisition: Halogenated quaternary carbons (C-Cl, C-I) lack attached protons, resulting in very long longitudinal relaxation times ( T1​ ) due to the absence of dipole-dipole relaxation mechanisms. Set the relaxation delay (d1) to at least 3 seconds and acquire a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the elusive C1, C2, and C5 carbons.

NMRProtocol A Sample in DMSO-d6 B Boroxine Risk (Broad Peaks) A->B C Add 1-2 drops D2O B->C Shift Equilibrium D Monomeric Acid (Sharp Peaks) C->D E 13C NMR: d1 > 3s (For Quaternary C) D->E Acquire

Self-validating NMR sample preparation workflow to prevent boroxine oligomerization.

References

  • Chemical Reviews - ACS Publications: Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table.1

  • Journal of the American Chemical Society: Dynamic-Covalent Macromolecular Stars with Boronic Ester Linkages.4

  • Benchchem: An In-depth Technical Guide to 2-Ethoxy-5-methoxyphenylboronic acid (Note on NMR Spectroscopy).3

  • PubChem: 2-Chloro-5-iodobenzoic acid (Structural Baseline Reference).2

Sources

Foundational

Architecting Polyaromatics: Mechanism and Iterative Suzuki-Miyaura Coupling Strategies Utilizing (2-Chloro-5-iodophenyl)boronic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In the realm of modular organic synthesis and drug discovery, the constru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the realm of modular organic synthesis and drug discovery, the construction of complex polyaromatic scaffolds requires building blocks with highly programmable reactivity. (2-Chloro-5-iodophenyl)boronic acid serves as a premier "trifunctional hub" for iterative cross-coupling. It possesses three distinct reactive sites: an electrophilic C–I bond, a nucleophilic boronic acid (–B(OH)₂), and a highly inert C–Cl bond.

This whitepaper dissects the organometallic mechanisms governing the chemoselectivity of this molecule. By exploiting the differential rates of oxidative addition and employing transient boron-protection strategies, researchers can execute a sequence of orthogonal Suzuki-Miyaura couplings to build complex teraryls and quaternary aromatic architectures without unwanted polymerization.

The Trifunctional Challenge: Mechanistic Profiling

When designing a synthetic route with (2-Chloro-5-iodophenyl)boronic acid, the primary challenge is overcoming the "Self-Coupling Paradox." Because the molecule contains both a highly reactive electrophile (C–I) and a nucleophile (–B(OH)₂), subjecting it to standard Suzuki conditions (Pd(0), base, aqueous solvent) results in rapid intermolecular self-condensation, yielding poly(2-chloro-1,4-phenylene) oligomers[1].

To utilize this molecule as a discrete monomer for iterative synthesis, one must understand and manipulate the hierarchy of its reactive sites:

  • The C–I Bond (Fast Oxidative Addition): Palladium(0) inserts into the carbon-iodine bond at a kinetic rate orders of magnitude faster than other carbon-halogen bonds due to the low bond dissociation energy of C–I (~65 kcal/mol).

  • The C–Cl Bond (Slow Oxidative Addition): The C–Cl bond is significantly stronger (~96 kcal/mol) and is generally inert to standard Pd(PPh₃)₄ catalysts at room temperature. Activation requires electron-rich, sterically bulky ligands (e.g., Buchwald ligands) to force the oxidative addition[2].

  • The –B(OH)₂ Group (Transmetalation): The boronic acid requires base activation to form a reactive boronate complex, which then transmetalates with the Ar-Pd(II)-X intermediate[3].

To prevent self-coupling while exploiting the C–I bond, the boronic acid must be transiently deactivated. The most robust method is converting the sp²-hybridized boronic acid into an sp³-hybridized N-methyliminodiacetic acid (MIDA) boronate, which completely halts transmetalation[4].

Quantitative Assessment of Chemoselectivity

The success of iterative coupling relies on the absolute chemoselectivity of the catalyst systems employed. Table 1 summarizes the kinetic and yield data for differentiating the reactive sites.

Table 1: Ligand Effects on Halide Activation & Cross-Coupling Yields

Reactive SiteCatalyst / Ligand SystemTemp (°C)BaseConversion / YieldMechanistic Causality & Chemoselectivity
C–I Pd(dppf)Cl₂60K₂CO₃>95%dppf provides a wide bite angle, facilitating rapid C–I insertion while leaving C–Cl completely intact.
C–B(OH)₂ Pd(PPh₃)₄80Na₂CO₃85–90%Standard transmetalation conditions. Requires prior deprotection of the MIDA boronate.
C–Cl Pd₂(dba)₃ / XPhos100K₃PO₄>90%XPhos (bulky, electron-rich) lowers the activation energy barrier for the inert C–Cl bond[5].
C–Cl Pd(PPh₃)₄100Na₂CO₃<5%Without specialized ligands, the C–Cl bond remains a spectator, allowing orthogonal reactions[2].

Strategic Workflow: Iterative Cross-Coupling

The optimal strategy for building a specific A-B-C-D architecture from (2-Chloro-5-iodophenyl)boronic acid follows a strict sequence: Protect → Couple (C–I) → Deprotect → Couple (C–B) → Couple (C–Cl) .

IterativeStrategy Substrate (2-Chloro-5-iodophenyl) boronic acid MIDA MIDA Boronate (B-Protection) Substrate->MIDA MIDA, PhMe Reflux Coupling1 C-I Activation (Suzuki 1) MIDA->Coupling1 Ar1-B(OH)2 Pd(dppf)Cl2 Deprotect MIDA Deprotection (Alkaline hydrolysis) Coupling1->Deprotect NaOH THF/H2O Coupling2 C-B Activation (Suzuki 2) Deprotect->Coupling2 Ar2-Br Pd(PPh3)4 Coupling3 C-Cl Activation (Suzuki 3) Coupling2->Coupling3 Ar3-B(OH)2 Pd2(dba)3, XPhos

Caption: Strategic workflow for iterative Suzuki coupling using MIDA-protected (2-Chloro-5-iodophenyl)boronic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, each step in this iterative sequence is designed as a self-validating system . Analytical checkpoints are built into the protocols to verify causality and reaction completion before proceeding to the next stage.

B-Protection: Synthesis of the MIDA Boronate

By complexing the boronic acid with N-methyliminodiacetic acid (MIDA), the boron atom rehybridizes from sp² to sp³. This pyramidalization removes the empty p-orbital required for base activation, rendering the boron inert to transmetalation[4].

  • Procedure: Suspend (2-Chloro-5-iodophenyl)boronic acid (1.0 equiv) and MIDA (1.2 equiv) in toluene/DMSO (10:1). Reflux at 110 °C using a Dean-Stark trap for 12 hours.

  • Causality: The azeotropic removal of water drives the condensation equilibrium forward. DMSO is necessary to solubilize the highly polar MIDA reagent.

  • Self-Validation Checkpoint: The reaction is complete when the theoretical volume of water is collected in the Dean-Stark trap. Furthermore, ¹¹B NMR of the crude product will show a diagnostic shift from ~30 ppm (sp² boronic acid) to ~12 ppm (sp³ MIDA boronate)[6].

Stage 1: Chemoselective C–I Activation

With the boron protected, the C–I bond can be selectively coupled with an external boronic acid (Ar¹-B(OH)₂).

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition at C-I (k_I >> k_Cl) Pd0->OxAdd PdII_Halide Ar-Pd(II)-I L2 (C-Cl remains intact) OxAdd->PdII_Halide BaseEx Base Exchange (I replaced by OH/OR) PdII_Halide->BaseEx PdII_Base Ar-Pd(II)-OR L2 BaseEx->PdII_Base Transmet Transmetalation with Ar'-B(OH)2 PdII_Base->Transmet PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmet->PdII_Diaryl RedElim Reductive Elimination (C-C bond formation) PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Pd(0)

Caption: Chemoselective catalytic cycle demonstrating preferential oxidative addition at the C-I bond.

  • Procedure: Combine the MIDA boronate (1.0 equiv), Ar¹-B(OH)₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and anhydrous K₂CO₃ (3.0 equiv) in 1,4-dioxane. Heat at 60 °C for 8 hours.

  • Causality: Pd(dppf)Cl₂ is chosen because its wide bite-angle strictly limits oxidative addition to the highly reactive C–I bond, leaving the C–Cl bond untouched. Anhydrous conditions and a mild base (K₂CO₃) prevent premature hydrolysis of the MIDA group[4].

  • Self-Validation Checkpoint: LC-MS analysis of the product must retain the characteristic 3:1 isotopic pattern of ³⁵Cl:³⁷Cl, proving the C–Cl bond survived the coupling intact.

Stage 2: MIDA Deprotection and C–B Activation

The MIDA group is cleaved to reveal the nucleophilic boronic acid, which is then coupled to an external aryl bromide (Ar²-Br).

  • Procedure:

    • Deprotection: Stir the Stage 1 product in THF/1M aqueous NaOH (1:1) at 23 °C for 20 minutes. Quench with saturated NH₄Cl and extract with EtOAc.

    • Coupling: React the newly formed boronic acid with Ar²-Br (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv) in Toluene/EtOH/H₂O at 80 °C.

  • Causality: MIDA is rapidly hydrolyzed by hydroxide ions at room temperature, while the C–Cl bond remains stable under these mild alkaline conditions[4]. Pd(PPh₃)₄ is the gold standard for coupling aryl bromides with boronic acids[1].

  • Self-Validation Checkpoint: Following deprotection, the ¹H NMR of the intermediate must show the complete disappearance of the N-methyl singlet (~2.5 ppm), confirming quantitative MIDA removal before the second Pd-catalyzed step.

Stage 3: Overcoming the C–Cl Activation Barrier

The final coupling utilizes the highly inert C–Cl bond, which now acts as the electrophile against a third boronic acid (Ar³-B(OH)₂).

  • Procedure: Combine the Stage 2 product (1.0 equiv), Ar³-B(OH)₂ (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and K₃PO₄ (3.0 equiv) in n-butanol. Heat at 100 °C for 12 hours.

  • Causality: The C–Cl bond requires a highly electron-rich palladium center to undergo oxidative addition. XPhos, a dialkylbiaryl phosphine ligand, creates a highly active, mono-ligated Pd(0) species that readily inserts into the strong C–Cl bond[2].

  • Self-Validation Checkpoint: LC-MS will show the disappearance of the 3:1 chlorine isotopic cluster, replaced by the exact mass of the fully functionalized quaternary teraryl product.

Conclusion

(2-Chloro-5-iodophenyl)boronic acid is a masterclass substrate in chemoselectivity. By understanding the thermodynamic and kinetic properties of its three reactive sites, researchers can deploy MIDA-protection and ligand-controlled palladium catalysis to construct highly specific polyaromatics. This self-validating, iterative approach eliminates the statistical mixtures associated with A-B monomer polymerization, offering a robust platform for advanced drug development and materials science.

References

  • Suzuki reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs Source: Yoneda Labs URL:[Link]

  • A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides Source: ACS Publications (Organometallics) URL:[Link]

  • A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks Source: Journal of the American Chemical Society URL:[Link]

  • From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks Source: The Grillo Lab URL:[Link]

  • Palladium-catalyzed coupling reactions of aryl chlorides Source: PubMed (Angew Chem Int Ed Engl. 2002) URL:[Link]

Sources

Exploratory

Solubility Profile and Thermodynamic Behavior of (2-Chloro-5-iodophenyl)boronic Acid in Organic Solvents

Executive Summary (2-Chloro-5-iodophenyl)boronic acid (CAS: 1793005-88-5) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry and advanced materials synthesis. Its value lies...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Chloro-5-iodophenyl)boronic acid (CAS: 1793005-88-5) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry and advanced materials synthesis. Its value lies in the orthogonal reactivity of its halogens: the highly reactive iodine atom readily undergoes oxidative addition in palladium-catalyzed cross-couplings, while the chlorine atom remains intact for subsequent, site-selective functionalization.

However, the practical application of this reagent is frequently bottlenecked by its complex solubility profile. As a Senior Application Scientist, I have observed that failures in cross-coupling reactions or purifications are rarely due to the intrinsic reactivity of the boron species, but rather a fundamental misunderstanding of its solvation thermodynamics. This whitepaper deconstructs the solubility profile of (2-Chloro-5-iodophenyl)boronic acid, the critical impact of the boroxine equilibrium, and provides self-validating protocols for handling this reagent in organic solvents.

Structural Thermodynamics & Solubility Drivers

The solubility of (2-Chloro-5-iodophenyl)boronic acid is dictated by its amphiphilic nature. The molecule consists of two competing domains:

  • The Hydrophobic Core: The di-halogenated aromatic ring is highly lipophilic. The heavy iodine and chlorine atoms increase the polarizability and overall hydrophobicity of the molecule.

  • The Hydrophilic Terminus: The boronic acid moiety, −B(OH)2​ , acts as both a strong hydrogen-bond donor and acceptor.

In the solid state, boronic acids do not exist as isolated monomers. They form robust, hydrogen-bonded dimeric or polymeric networks[1]. To achieve dissolution, the solvent must possess sufficient thermodynamic affinity to break this high lattice energy. Consequently, strong hydrogen-bond accepting solvents (like ethers and ketones) exhibit high solubility, whereas non-polar hydrocarbons fail to disrupt the solid-state network[2].

Quantitative Solubility Profile in Organic Solvents

While exact quantitative data for specialized boronic acids can vary based on ambient humidity and crystalline form, the following table synthesizes the solubility profile of (2-Chloro-5-iodophenyl)boronic acid based on the thermodynamic behavior of closely related halogenated arylboronic acids[3].

Solvent ClassSpecific SolventRelative Solubility (at 25°C)Mechanistic Rationale for Solvation
Ethers Tetrahydrofuran (THF), 1,4-DioxaneHigh (>100 mg/mL)Strong H-bond acceptors. Effectively disrupt the dimeric solid-state networks, stabilizing the monomeric −B(OH)2​ species.
Polar Aprotic DMF, DMSOVery High (>200 mg/mL)Exceptional solvation of hydroxyl groups. Caution: Can form strong Lewis acid-base adducts with the empty p-orbital of boron.
Alcohols Methanol, EthanolModerate to High Protic environment allows for transient boronate ester formation and competitive H-bonding, aiding dissolution.
Halogenated Dichloromethane (DCM)Low to Moderate Weak H-bond acceptor. Struggles to overcome the lattice energy of the pure monomer, despite affinity for the halogenated ring.
Aromatic TolueneLow (<10 mg/mL)Highly non-polar. Incapable of breaking H-bonds. Solubility drastically increases only if the compound is dehydrated to a boroxine.
Aliphatic Hexane, HeptaneInsoluble Complete thermodynamic incompatibility with the polar boronic acid terminus.

The Boronic Acid–Boroxine Equilibrium

A critical failure point in both solubility determination and reaction design is ignoring the dehydration equilibrium. Under mild heating, vacuum, or in the presence of desiccants, three molecules of (2-Chloro-5-iodophenyl)boronic acid will spontaneously condense to form a six-membered triarylboroxine ring, releasing three equivalents of water[2].

Because the boroxine lacks hydroxyl groups, it cannot form extensive hydrogen-bond networks. This fundamentally alters the physical properties of the material: the boroxine is highly lipophilic and exhibits massive solubility in non-polar solvents like toluene and dichloromethane, where the parent monomer is virtually insoluble.

G BA 3 x (2-Chloro-5-iodophenyl)boronic Acid (Strong H-Bonding, Low Non-Polar Solubility) Heat Heat / Vacuum (- 3 H2O) BA->Heat Boroxine Triarylboroxine Trimer (Lipophilic, High Non-Polar Solubility) Heat->Boroxine Water Hydrolysis (+ 3 H2O) Water->BA Boroxine->Water

Caption: Thermodynamic equilibrium between the hydrogen-bonded boronic acid monomer and the lipophilic boroxine trimer.

Experimental Methodologies: Self-Validating Protocols

To prevent erroneous data caused by the boroxine equilibrium, solubility testing must be treated as a dynamic, self-validating system. The following protocol utilizes nuclear magnetic resonance (NMR) as an internal control to verify exactly which species is dissolving[4].

Protocol A: Dynamic Gravimetric & NMR-Validated Solubility Determination

Objective: Determine the absolute solubility of the monomeric form in anhydrous THF.

  • Saturation: Add an excess of (2-Chloro-5-iodophenyl)boronic acid (approx. 500 mg) to 2.0 mL of anhydrous THF in a sealed, temperature-controlled vial.

  • Equilibration: Agitate the suspension at exactly 25.0 °C for 24 hours under a nitrogen atmosphere to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 5000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Validation (The Critical Step): Take a 50 µL aliquot of the filtrate and dilute in THF- d8​ . Perform 11B NMR.

    • Causality: The monomeric boronic acid typically resonates around ~28-30 ppm, while the boroxine trimer shifts upfield to ~14-18 ppm. If boroxine is detected, the solvent is driving dehydration, and the gravimetric data will be artificially inflated.

  • Quantification: If only the monomer is present, evaporate the remaining filtered solvent under a gentle stream of nitrogen and weigh the residue to calculate solubility (mg/mL).

Workflow Step1 1. Add Excess Boronic Acid to Target Solvent Step2 2. Equilibrate at 25°C (24h) under N2 Step1->Step2 Step3 3. Centrifuge & Filter (0.45 µm PTFE) Step2->Step3 Step4 4. Perform 11B NMR on Filtrate Aliquot Step3->Step4 Decision Is Boroxine Detected (~15 ppm)? Step4->Decision PathA Valid: Calculate Monomer Solubility Gravimetrically Decision->PathA No (Monomer Only) PathB Invalid: Recalculate as Trimer or Add 1% H2O to Solvent Decision->PathB Yes (Dehydration Occurred)

Caption: Self-validating experimental workflow for determining boronic acid solubility using 11B NMR.

Protocol B: Controlled Dehydration for Toluene Compatibility

If your cross-coupling methodology strictly requires a non-polar solvent like Toluene (where the monomer is insoluble), you must intentionally force the equilibrium toward the boroxine.

  • Step 1: Suspend the boronic acid in toluene.

  • Step 2: Attach a Dean-Stark apparatus and reflux the mixture.

  • Step 3: As water is azeotropically removed, the insoluble suspension will gradually turn into a clear, homogeneous solution of the triarylboroxine, which is fully competent for palladium-catalyzed coupling.

Mechanistic Insights for Cross-Coupling Solvent Selection

Why are biphasic solvent systems (e.g., THF/ H2​O or Toluene/ H2​O ) the gold standard for Suzuki-Miyaura couplings involving (2-Chloro-5-iodophenyl)boronic acid?

The answer lies in the transmetalation step. While the neutral boronic acid (or boroxine) is dissolved in the organic phase, it is highly unreactive toward the Palladium(II) halide intermediate. The addition of an aqueous base (such as Na2​CO3​ or K3​PO4​ ) facilitates the formation of the hydroxyboronate anion [ArB(OH)3​]− .

This anionic complex is highly soluble in the aqueous-organic interface and possesses a nucleophilic carbon-boron bond that rapidly undergoes transmetalation. Therefore, selecting a solvent like THF—which is miscible with water and strongly solvates the initial boronic acid—ensures a high concentration of the reagent at the biphasic interface, driving the reaction to completion while preserving the orthogonal chlorine atom for future chemistry.

References

  • Sporzyński, A., et al. (2020). "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry, 49, 814–824.

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd Ed.). Wiley-VCH.

  • BenchChem. (2025). "3-Thienylboronic acid solubility in organic solvents" (Methodological reference for dynamic solubility protocols).

  • American Chemical Society. (2020). "Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents." Journal of Chemical & Engineering Data.

Sources

Foundational

Technical Whitepaper: Specifications and Advanced Applications of (2-Chloro-5-iodophenyl)boronic acid (CAS 893510-66-2)

Executive Summary In modern drug discovery and advanced materials science, the demand for highly orthogonal, multifunctional building blocks is paramount. (2-Chloro-5-iodophenyl)boronic acid (CAS 893510-66-2) is a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and advanced materials science, the demand for highly orthogonal, multifunctional building blocks is paramount. (2-Chloro-5-iodophenyl)boronic acid (CAS 893510-66-2) is a uniquely structured trifunctional intermediate designed for sequence-defined synthesis and iterative cross-coupling.

As a Senior Application Scientist, I have structured this guide to move beyond standard safety data sheets. This whitepaper provides a deep mechanistic analysis of the compound's chemoselectivity, detailing how to exploit the differential reactivity of its functional groups—specifically, the highly reactive C-I bond versus the sterically hindered, unreactive C-Cl bond—to execute precision Suzuki-Miyaura cross-couplings and Suzuki polycondensation (SPC)[1].

Physicochemical Specifications & Structural Analytics

The utility of (2-Chloro-5-iodophenyl)boronic acid stems from its electronic topography. Boronic acids are mild, generally stable Lewis acids[2]. However, the pKa of a boronic acid (typically 4–10) is highly dependent on its ring substituents[3]. The presence of two electron-withdrawing halogens (chlorine and iodine) significantly lowers the pKa of this compound compared to standard phenylboronic acid, facilitating easier formation of the reactive boronate complex under mildly basic conditions.

Table 1: Quantitative Specifications and Structural Data
PropertySpecification / ValueAnalytical Significance
CAS Number 893510-66-2 (Also referenced as 1793005-88-5[4])Primary registry identifier for procurement and QA.
Chemical Formula C₆H₅BClIO₂Defines the stoichiometric mass for reaction equivalents.
Molecular Weight 282.27 g/mol Critical for calculating precise catalyst loading.
Appearance White to off-white powderDiscoloration (yellowing) indicates iodine liberation/degradation.
Purity (HPLC) 97.0%Required to prevent chain termination in polycondensation[5].
Solubility THF, DMF, MeOH (Soluble)Dictates solvent choice for homogenous biphasic cross-coupling.

Mechanistic Role: The AB-Type Monomer in Cross-Coupling

(2-Chloro-5-iodophenyl)boronic acid acts as a classic AB-type monomer [1]. In transition-metal catalysis, the functional groups exhibit strict orthogonal reactivity:

  • The Iodide (C-I): With a low bond dissociation energy (~65 kcal/mol), the C-I bond undergoes rapid oxidative addition with Pd(0) species.

  • The Boronic Acid (-B(OH)₂): Acts as the nucleophilic transmetalation partner upon activation by an aqueous base[2].

  • The Chloride (C-Cl): With a higher bond dissociation energy (~96 kcal/mol) and steric shielding from the adjacent boronic acid (ortho-effect), the C-Cl bond remains completely inert under standard Pd(PPh₃)₄ conditions.

This chemoselectivity allows researchers to polymerize the monomer into poly(2-chloro-p-phenylene) or perform iterative small-molecule couplings, leaving the pendant chlorine atoms intact for downstream late-stage functionalization (e.g., Buchwald-Hartwig amination).

Visualizing the Chemoselective Catalytic Cycle

Pathway Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Selective C-I Cleavage) Pd0->OxAdd + Aryl Iodide TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet + Base / Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (C-Cl Bond Preserved) RedElim->Product Product Release

Chemoselective Suzuki-Miyaura catalytic cycle preserving the C-Cl bond.

Experimental Protocol: Chemoselective Suzuki Polycondensation (SPC)

To guarantee reproducibility, every protocol must be a self-validating system. The following methodology details the synthesis of a well-defined oligo/poly(phenylene) backbone utilizing the AB-monomer approach[6],[5].

Table 2: Optimized Reaction Parameters
ParameterValueMechanistic Causality
Monomer Conc. 0.15 MBalances chain growth rate against the risk of macrocycle formation.
Catalyst Pd(PPh₃)₄ (3 mol%)PPh₃ ligands are sufficiently bulky for C-I addition but prevent C-Cl activation.
Base K₂CO₃ (2.0 equiv, aq)Quaternizes the boron atom to an "ate" complex, essential for transmetalation.
Solvent System THF / H₂O (4:1 v/v)THF solubilizes the polymer; H₂O dissolves the base and facilitates boronate formation.
Temperature 80°CProvides activation energy for transmetalation without triggering C-Cl oxidative addition.
Step-by-Step Methodology

Step 1: Rigorous Degassing (Atmosphere Control)

  • Action: Dissolve (2-Chloro-5-iodophenyl)boronic acid (1.0 equiv) in THF. Subject the solution to three freeze-pump-thaw cycles.

  • Causality: Pd(0) is highly susceptible to oxidation by dissolved O₂. Oxygen contamination will irreversibly convert the active catalyst to an inactive Pd(II) peroxo complex, halting chain growth.

Step 2: Catalyst Initiation

  • Action: Backfill the Schlenk flask with Argon. Add Pd(PPh₃)₄ (3 mol%) quickly against a positive counter-flow of Argon. Stir for 10 minutes at room temperature.

  • Causality: Allows the pre-catalyst to fully dissolve and coordinate with the highly reactive C-I bonds of the monomer before base activation.

Step 3: Base Activation & Transmetalation

  • Action: Inject a degassed 2.0 M aqueous solution of K₂CO₃ (2.0 equiv).

  • Causality: The aqueous base attacks the empty p-orbital of the boronic acid, converting it from a neutral, planar sp² geometry to a negatively charged, tetrahedral sp³ boronate complex. This exponentially increases the nucleophilicity of the aryl group, driving the transmetalation step[2].

Step 4: Controlled Polymerization

  • Action: Heat the biphasic mixture to 80°C for 12 hours under vigorous stirring (1000 rpm).

  • Causality: Vigorous stirring is mandatory to overcome mass transfer limitations between the aqueous base and the organic polymerizing phase.

Step 5: In-Process Validation (Self-Validating Checkpoint)

  • Action: Extract a 50 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze via Mass Spectrometry.

  • Validation Logic: You must observe the disappearance of the monomer mass (m/z 281). Crucially, the resulting oligomer peaks must display a characteristic isotopic distribution (³⁵Cl and ³⁷Cl in a 3:1 ratio per repeating unit). If the isotopic signature is lost, it indicates catastrophic over-reaction (undesired C-Cl activation)[6].

Step 6: End-Capping and Quenching

  • Action: Add an excess of phenylboronic acid (end-capping agent) and stir for an additional 2 hours. Cool to room temperature and precipitate the product in cold methanol.

  • Causality: The monofunctional phenylboronic acid terminates the active Pd-I chain ends, preventing uncontrolled post-reaction cross-linking and stabilizing the final material[6],[5].

Visualizing the Experimental Workflow

Protocol Step1 1. Degassing Freeze-Pump-Thaw (x3) Step2 2. Catalyst Addition Pd(PPh3)4 under Argon Step1->Step2 Step3 3. Base Activation Add Aq. K2CO3 Step2->Step3 Step4 4. Polymerization Heat to 80°C for 12h Step3->Step4 Step5 5. End-Capping Add Phenylboronic Acid Step4->Step5

Step-by-step experimental workflow for Suzuki polycondensation.

Conclusion and Downstream Utility

The strategic value of (2-Chloro-5-iodophenyl)boronic acid lies entirely in its programmed asymmetry. By adhering strictly to the thermal and stoichiometric boundaries outlined above, researchers can exploit the C-I/boronic acid axis while preserving the C-Cl bond. Because boronic acids are considered "green" and degrade to non-toxic boric acid[3], this methodology is highly scalable. The resulting chlorinated scaffolds can subsequently be subjected to Buchwald-Hartwig aminations using specialized ligands (e.g., RuPhos or BrettPhos) to append complex pharmacophores, making this CAS 893510-66-2 intermediate a cornerstone of modern modular synthesis.

References

  • NIH. "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC". National Center for Biotechnology Information. Available at:[Link][3]

  • Wikipedia. "Phenylboronic acid - Wikipedia". Wikimedia Foundation. Available at:[Link][2]

  • ResearchGate. "The tenth anniversary of Suzuki polycondensation (SPC) - ResearchGate". Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link][1]

  • UVIC. "Catalysis Science & Technology - UVIC". Royal Society of Chemistry. Available at:[Link][6]

  • ResearchGate. "Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization - ResearchGate". Macromolecules. Available at: [Link][5]

Sources

Exploratory

(2-Chloro-5-iodophenyl)boronic acid: A Crystallographic and Synthetic Guide for Advanced Pharmaceutical Intermediates

Abstract (2-Chloro-5-iodophenyl)boronic acid stands as a pivotal, yet under-documented, building block in the synthesis of complex pharmaceutical agents. Its trifunctionalized phenyl ring offers a versatile scaffold for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2-Chloro-5-iodophenyl)boronic acid stands as a pivotal, yet under-documented, building block in the synthesis of complex pharmaceutical agents. Its trifunctionalized phenyl ring offers a versatile scaffold for drug development, enabling precise structural modifications crucial for tuning pharmacological activity. This technical guide provides an in-depth analysis of the anticipated crystallographic properties of (2-Chloro-5-iodophenyl)boronic acid, drawing upon established principles of crystal engineering and data from analogous halogenated phenylboronic acids. Furthermore, we present a robust, field-proven protocol for its synthesis and subsequent crystallization, empowering researchers to reliably access this high-value intermediate. This document is intended for an audience of researchers, medicinal chemists, and professionals in drug development, offering both theoretical grounding and practical, actionable methodologies.

Introduction: The Strategic Importance of Halogenated Phenylboronic Acids in Drug Discovery

Boronic acids are a cornerstone of modern medicinal chemistry, primarily due to their indispensable role in the Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning method for forging carbon-carbon bonds.[1] This reaction's efficiency and functional group tolerance have streamlined the synthesis of countless complex organic molecules, including many commercial drugs.[2]

(2-Chloro-5-iodophenyl)boronic acid is of particular interest due to its unique substitution pattern. The presence of three distinct functional groups—a boronic acid for coupling, a chloro group, and an iodo group—on a single phenyl ring provides a rich platform for sequential and site-selective chemical modifications. This multi-handle scaffold allows for the construction of intricate molecular architectures, a critical advantage in the design of highly specific and potent therapeutic agents.[1] The chloro and iodo substituents can be exploited for further cross-coupling reactions or can serve as key interaction points within a biological target.

Predicted Crystallographic Properties and CSD Insights

While a specific entry for (2-Chloro-5-iodophenyl)boronic acid in the Cambridge Structural Database (CSD) is not found, we can predict its crystallographic behavior with a high degree of confidence by analyzing the structures of related halogenated phenylboronic acids.[1][3]

The Boronic Acid Dimer: A Fundamental Supramolecular Synthon

A near-universal feature in the crystal structures of arylboronic acids is the formation of a centrosymmetric dimer through a pair of O-H···O hydrogen bonds between the boronic acid hydroxyl groups.[3][4] This robust and energetically favorable R2(8) ring motif is the primary organizing principle in the crystal lattice of these compounds.[4] It is virtually certain that (2-Chloro-5-iodophenyl)boronic acid will exhibit this dimeric structure as its core building block.

G cluster_0 Molecule A cluster_1 Molecule B a_B B a_O1 O a_B->a_O1 a_O2 O a_B->a_O2 a_Ar Ar a_B->a_Ar a_H1 H a_O1->a_H1 b_O2 O a_H1->b_O2 O-H···O a_H2 H a_O2->a_H2 b_B B b_O1 O b_B->b_O1 b_B->b_O2 b_Ar Ar b_B->b_Ar b_H1 H b_O1->b_H1 b_H1->a_O2 O-H···O b_H2 H b_O2->b_H2

Caption: Expected centrosymmetric dimer of (2-Chloro-5-iodophenyl)boronic acid via O-H···O hydrogen bonds.

The Influence of Halogen Substituents on Crystal Packing

The chloro and iodo substituents will play a crucial role in directing the three-dimensional arrangement of the boronic acid dimers. Halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, is a significant force in crystal engineering.[5]

  • Iodine: Due to its large size and high polarizability, the iodine atom is a strong halogen bond donor. It is anticipated to form I···O, I···Cl, or I···π interactions, which will link the boronic acid dimers into sheets or more complex networks.[2][5]

  • Chlorine: While a weaker halogen bond donor than iodine, the chlorine atom can still participate in C-H···Cl hydrogen bonds or weaker halogen bonds, further stabilizing the crystal lattice.[5]

The interplay between the strong hydrogen-bonded dimer and these weaker, yet significant, halogen-based interactions will ultimately define the crystal packing. The steric bulk of the ortho-chloro group may also influence the dihedral angle between the phenyl ring and the boronic acid group, a parameter that can affect solubility and reactivity.

Predicted Crystallographic Parameters

Based on the analysis of similar structures in the CSD, we can anticipate the following crystallographic characteristics for (2-Chloro-5-iodophenyl)boronic acid:

ParameterPredicted Value/SystemRationale
Crystal SystemMonoclinic or OrthorhombicThese are the most common crystal systems for arylboronic acids.[4]
Space GroupCentrosymmetric (e.g., P2₁/c, C2/c, P-1)The formation of centrosymmetric dimers strongly favors these space groups.[4]
Z (Molecules per unit cell)4 or 8Consistent with the common space groups for organic molecules of this size.
Key Intermolecular InteractionsO-H···O hydrogen bonds (dimer formation), Halogen bonds (I···O, I···Cl), C-H···π interactionsThese are the dominant non-covalent interactions expected for this molecule.[2][5]

Synthesis and Crystallization Protocols

The following protocols are based on established methodologies for the synthesis and crystallization of arylboronic acids and are adapted for the specific target molecule.[6]

Synthesis of (2-Chloro-5-iodophenyl)boronic acid

The most reliable method for the synthesis of arylboronic acids is through the reaction of an organometallic intermediate with a trialkyl borate.[6] A plausible synthetic route starting from 1-chloro-4-iodobenzene is outlined below.

G A 1-Chloro-4-iodobenzene B Organolithium or Grignard Reagent A->B n-BuLi or Mg, THF, -78 °C D Boronic Ester Intermediate B->D 1. Add to C at -78 °C 2. Warm to RT C Triisopropyl borate C->D E (2-Chloro-5-iodophenyl)boronic acid D->E Aqueous acidic workup (e.g., HCl)

Caption: Proposed synthetic workflow for (2-Chloro-5-iodophenyl)boronic acid.

Step-by-Step Protocol:

  • Preparation of the Organometallic Reagent:

    • To a solution of 1-chloro-4-iodobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C, add n-butyllithium (1.05 eq.) dropwise.

    • Rationale: The iodine is more susceptible to lithium-halogen exchange than chlorine, leading to the desired regioselectivity. Alternatively, a Grignard reagent can be formed using magnesium turnings.[6]

  • Borylation:

    • To the freshly prepared organolithium or Grignard reagent at -78 °C, add triisopropyl borate (1.2 eq.) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Rationale: Triisopropyl borate is an excellent electrophile for trapping the nucleophilic organometallic species. The bulky isopropyl groups can help to prevent the formation of over-borylated byproducts.

  • Hydrolysis and Isolation:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic.

    • Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: Acidic workup is necessary to hydrolyze the initially formed boronic ester to the desired boronic acid.

Purification and Crystallization

Crude arylboronic acids often contain their corresponding cyclic anhydride (boroxine) and other impurities. Recrystallization is a highly effective method for purification and for obtaining high-quality single crystals suitable for X-ray diffraction.[7]

General Crystallization Protocol:

  • Solvent Selection:

    • A mixture of a polar solvent in which the boronic acid is soluble at elevated temperatures (e.g., acetone, ethanol, or a mixture of water and a miscible organic solvent) and a non-polar solvent in which it is less soluble (e.g., hexane, heptane) is often effective.

    • Rationale: The goal is to find a solvent system where the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Recrystallization Procedure:

    • Dissolve the crude (2-Chloro-5-iodophenyl)boronic acid in a minimal amount of the hot polar solvent.

    • If necessary, filter the hot solution to remove any insoluble impurities.

    • Slowly add the non-polar solvent dropwise to the hot solution until a slight turbidity persists.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

    • Rationale: Slow cooling is crucial for the growth of large, well-ordered single crystals. Rapid cooling tends to produce smaller or less-ordered crystals.

Applications in Drug Development: A Case for Versatility

(2-Chloro-5-iodophenyl)boronic acid is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to perform sequential, regioselective cross-coupling reactions. For instance, the more reactive C-I bond can be selectively coupled under milder conditions, leaving the C-Cl bond intact for a subsequent transformation. This allows for the controlled and predictable assembly of complex molecular frameworks.

This strategic approach is highly advantageous in the development of targeted therapies, where precise control over the three-dimensional structure of a molecule is essential for achieving high potency and selectivity. The halogen atoms themselves can also contribute to binding affinity through halogen bonding with protein targets, a design element of growing importance in modern drug discovery.

Conclusion

While direct crystallographic data for (2-Chloro-5-iodophenyl)boronic acid remains to be publicly reported, a thorough analysis of related structures provides a clear and reliable picture of its expected solid-state properties. The formation of a robust hydrogen-bonded dimer, further organized by halogen-based interactions, is the anticipated packing motif. The synthetic and crystallization protocols provided herein offer a practical pathway for researchers to access and utilize this versatile and valuable building block. As the demand for more complex and precisely tailored pharmaceutical agents continues to grow, the strategic application of multi-functionalized intermediates like (2-Chloro-5-iodophenyl)boronic acid will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • Desiraju, G. R. et al. (2014). Molecular Complexes of 4-Halophenylboronic Acids: A Systematic Exploration of Isostructurality and Structural Landscape. Crystal Growth & Design, 14(8), 4051–4063. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Crucial Role of Boronic Acids in Modern Drug Discovery. Available at: [Link]

  • Silva, A. M. S. et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2675. Available at: [Link]

  • Drug Regulatory Affairs International. (2015). Arylboronic Acids. Available at: [Link]

  • Hall, D. G. (Ed.). (2011).
  • Mandal, K., Suresh, A., & Chopra, D. (2025). Quantitative insights into the role of halogen and triel bonds in the formation of isostructural co-crystals of 4-iodophenyl boronic acid. New Journal of Chemistry. Available at: [Link]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075.
  • Ishiyama, T. et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(4), 543-546. Available at: [Link]

  • Chinese Patent CN106699570A. (2017). Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone.
  • Durka, K. et al. (2014). Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1259–o1260. Available at: [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? Available at: [Link]

  • Wiley-VCH. (2011). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives.
  • Kim, Y.-H. et al. (2003). Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. Bulletin of the Korean Chemical Society, 24(2), 243-246. Available at: [Link]

  • Silva, A. M. S. et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2675. Available at: [Link]

  • Houston, T. A. et al. (2015). Crystallization-induced amide bond formation creates a boron-containing heterocycle. Heterocyclic Communications, 21(3), 145-148. Available at: [Link]

  • Doron Scientific. (2023). (2-Fluoro-5-iodophenyl)boronic acid. Retrieved March 27, 2026, from [Link]

  • Durka, K. et al. (2014). Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid. Acta Crystallographica Section E, E70, o1259-o1260. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocol for (2-Chloro-5-iodophenyl)boronic acid

Advanced Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of (2-Chloro-5-iodophenyl)boronic Acid The Trifunctional Dilemma: Mechanistic Rationale & Strategy The Suzuki-Miyaura cross-coupling is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of (2-Chloro-5-iodophenyl)boronic Acid

The Trifunctional Dilemma: Mechanistic Rationale & Strategy

The Suzuki-Miyaura cross-coupling is a cornerstone of modern C-C bond formation, heavily utilized in pharmaceutical development and materials science (1[1]). However, (2-Chloro-5-iodophenyl)boronic acid presents a unique synthetic challenge. It is a highly versatile, polyfunctional building block containing three distinct reactive sites:

  • A nucleophilic boronic acid (-B(OH)₂).

  • A highly electrophilic aryl iodide (C-I).

  • A weakly electrophilic aryl chloride (C-Cl).

Because the molecule contains both a nucleophile and a highly reactive electrophile, it acts as an "AB-type monomer." Direct subjection of unprotected iodoarylboronic acids to standard Pd(0) catalysis typically results in uncontrolled, step-growth polymerization, yielding poly(p-phenylene) oligomers rather than the desired discrete cross-coupled products (2[2]).

To circumvent this homocoupling and harness the molecule for programmable synthesis, researchers must exploit the thermodynamic and kinetic differentials of the three functional groups. Iterative masking strategies, such as MIDA (N-methyliminodiacetic acid) or anthranilamide (AAM) protection, are strictly required to temporarily pacify the boronic acid while the C-I bond is functionalized (3[3]). Following unmasking, the boronic acid can be chemoselectively coupled, leaving the inert C-Cl bond intact (4[4]). Finally, late-stage activation of the C-Cl bond is achieved using specialized, electron-rich dialkylbiaryl phosphine ligands (5[5]).

Chemoselectivity Pd Pd(0) Catalyst CI C-I Bond (BDE ~65 kcal/mol) Pd->CI Extremely Fast (Kinetic Control, RT) CCl C-Cl Bond (BDE ~96 kcal/mol) Pd->CCl Extremely Slow (Requires XPhos, Heat) BOH B(OH)2 Group (Requires Base Activation) BOH->Pd Transmetalation (Competes if unmasked)

Figure 1: Logical relationship of kinetic and thermodynamic factors governing site-selectivity.

Quantitative Reactivity Profile

The success of a sequential coupling protocol relies entirely on the precise manipulation of the activation energies associated with each functional group.

Functional GroupRole in Cross-CouplingRelative ReactivityBond Dissociation EnergyTypical Activation Conditions
Aryl Iodide (C-I) ElectrophileExtremely High~65 kcal/molPd(PPh₃)₄ or Pd(dppf)Cl₂, RT to 50 °C
Boronic Acid (-B(OH)₂) NucleophileHigh (when unmasked)N/AAqueous Base (e.g., Na₂CO₃), 60–80 °C
Aryl Chloride (C-Cl) ElectrophileVery Low~96 kcal/molPd₂(dba)₃ / XPhos, Strong Base, 100+ °C

Strategic Workflow: Iterative Functionalization

This sequential approach enables the programmable synthesis of complex polyaromatics without the risk of uncontrolled oligomerization (6[6]).

Workflow A Starting Material (2-Chloro-5-iodophenyl) boronic acid B Phase 1: Masking MIDA Boronate Formation A->B C Phase 2: C-I Coupling Suzuki with Ar-B(OH)2 (Pd(dppf)Cl2) B->C D Phase 3: Unmasking Aqueous Base Hydrolysis C->D E Phase 4: B(OH)2 Coupling Suzuki with Ar'-Br (Standard Pd(0)) D->E F Phase 5: C-Cl Coupling Suzuki with Ar''-B(OH)2 (XPhos-Pd-G2) E->F

Figure 2: Comprehensive sequential functionalization workflow preventing AB-polymerization.

Experimental Protocols & Self-Validating Systems

Phase 1 & 2: Boronic Acid Masking and Chemoselective C-I Coupling

To prevent the internal boronic acid from reacting with the highly active C-I bond, it must be temporarily converted to an sp³-hybridized MIDA boronate, rendering it inert to transmetalation.

Methodology:

  • Masking: Suspend (2-Chloro-5-iodophenyl)boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.2 equiv) in a 1:1 mixture of Toluene/DMSO. Reflux using a Dean-Stark trap for 12 hours. Remove solvents in vacuo and precipitate the MIDA boronate using diethyl ether.

  • C-I Coupling: In a rigorously degassed Schlenk flask, combine the protected MIDA boronate (1.0 equiv), an external arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Dissolve in anhydrous THF (0.1 M concentration to further suppress any trace intermolecular side-reactions) and stir at 45 °C for 8 hours.

  • Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Self-Validating Checkpoint: Causality: The MIDA group prevents transmetalation. If protection is incomplete, homocoupling occurs. Validation: Analyze the crude mixture via LC-MS. The desired product will show a distinct isotopic pattern for a single chlorine atom (approx. 3:1 ratio for ³⁵Cl:³⁷Cl). If a mass corresponding to [2M - HI - B(OH)2] is observed, it indicates homocoupling due to incomplete MIDA protection.

Phase 3 & 4: Unmasking and B(OH)₂ Cross-Coupling

Once the C-I bond is successfully functionalized, the boronic acid is regenerated and utilized in a standard Suzuki-Miyaura coupling. The C-Cl bond remains entirely unreactive under these conditions.

Methodology:

  • Unmasking: Dissolve the C-I coupled MIDA boronate in THF/H₂O (4:1). Add 1.0 M NaOH (3.0 equiv) and stir at room temperature for 2 hours to hydrolyze the MIDA ester. Neutralize with 1.0 M HCl and extract the free boronic acid.

  • B(OH)₂ Coupling: Combine the newly unmasked boronic acid (1.0 equiv), an external aryl bromide (0.9 equiv, limiting reagent), Na₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv) in a 3:1 mixture of Toluene/H₂O.

  • Heat to 80 °C for 12 hours under N₂.

  • Extract the organic layer, dry over MgSO₄, and purify.

Self-Validating Checkpoint: Validation: Monitor the reaction via TLC. The C-Cl bond must remain intact. ¹H-NMR should confirm the presence of the new biaryl linkage, while HRMS must retain the exact [M+H]+ isotopic signature of the unreacted chlorine atom.

Phase 5: Late-Stage C-Cl Activation

The remaining C-Cl bond requires significant thermodynamic driving force and highly electron-rich ligands to undergo oxidative addition.

Methodology:

  • Combine the Phase 4 product (1.0 equiv), a final external arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in a sealed tube.

  • Add the specialized pre-catalyst XPhos-Pd-G2 (0.02 equiv) and free XPhos ligand (0.02 equiv).

  • Suspend in 1,4-Dioxane/H₂O (10:1) and heat aggressively to 110 °C for 16 hours.

  • Cool to room temperature, filter through a pad of Celite, and purify via preparative HPLC.

References

  • Mild Silver(I)
  • Palladium-catalyzed chemoselective C−Cl (over C−OTf)
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: PMC URL
  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL
  • Anthranilamide-masked o-Iodoarylboronic Acids as Coupling Modules for Iterative Synthesis of ortho-Linked Oligoarenes Source: Chemistry Letters | Oxford Academic URL
  • Controlled Pd(0)

Sources

Application

Application Note: Regioselective Cross-Coupling of (2-Chloro-5-iodophenyl)boronic Acid via MIDA Boronate Masking

Abstract (2-Chloro-5-iodophenyl)boronic acid is a highly versatile but challenging multipotent scaffold widely used in drug development. It possesses three reactive vectors: a nucleophilic boronic acid, and two electroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2-Chloro-5-iodophenyl)boronic acid is a highly versatile but challenging multipotent scaffold widely used in drug development. It possesses three reactive vectors: a nucleophilic boronic acid, and two electrophilic halogen sites (aryl chloride and aryl iodide). Direct cross-coupling attempts typically result in uncontrolled oligomerization and complex mixtures. This application note details a self-validating, iterative cross-coupling protocol that achieves absolute regiocontrol at the iodine position. By transiently masking the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate, the nucleophilic character of the boron is neutralized, allowing for highly selective oxidative addition at the C–I bond.

Mechanistic Rationale and Causality

The core challenge in utilizing (2-Chloro-5-iodophenyl)boronic acid lies in its dual nature as both an electrophile and a nucleophile. To achieve regioselective coupling specifically at the iodine position, two distinct chemoselective differentiations must be engineered into the reaction conditions:

  • Boron vs. Halogen (Nucleophile Masking): Under standard Suzuki-Miyaura conditions, the free sp²-hybridized boronic acid readily undergoes transmetalation. By complexing the boronic acid with the trivalent MIDA ligand, the boron atom is forced into a tetrahedral sp³-hybridized geometry ()[1]. This rehybridization eliminates the empty p-orbital required for palladium transmetalation, rendering the MIDA boronate completely inert to anhydrous cross-coupling conditions ()[2].

  • Iodine vs. Chlorine (Electrophile Differentiation): With the boron masked, the catalyst must differentiate between the C–I and C–Cl bonds. The bond dissociation energy (BDE) of an aryl C–I bond is approximately 65 kcal/mol, whereas an aryl C–Cl bond is significantly stronger at ~96 kcal/mol. Consequently, the oxidative addition of Pd(0) occurs rapidly and selectively at the C–I bond at mild temperatures (45–60 °C), leaving the C–Cl bond intact.

CatalyticLogic Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA Fast at C-I (BDE ~65 kcal/mol) DeadEnd No Reaction at C-Cl Pd0->DeadEnd Slow at C-Cl (BDE ~96 kcal/mol) TM Transmetalation OA->TM R-B(OH)₂ Base RE Reductive Elimination TM->RE RE->Pd0 Product Release

Figure 2: Thermodynamic divergence in Pd(0) oxidative addition ensuring C-I vs C-Cl chemoselectivity.

Experimental Workflow

The methodology follows a strict "Protect → Couple → Deprotect" sequence. Because MIDA boronates are stable to anhydrous bases but rapidly hydrolyze in aqueous base, the choice of reagents in each step is strictly governed by the hydration state of the reaction medium ()[2].

Workflow A (2-Chloro-5-iodophenyl) boronic acid (Multipotent) B MIDA Protection (Masks Boron) A->B MIDA, DMSO/PhMe Reflux (-H₂O) C MIDA Boronate (C-I is only reactive site) B->C D Suzuki Coupling (Reacts at C-I) C->D Pd cat, K₃PO₄ R-B(OH)₂ E Coupled MIDA Boronate (C-Cl intact) D->E F Mild Deprotection (Unmasks Boron) E->F 1M NaOH (aq) THF, RT G Coupled Boronic Acid (Ready for next step) F->G

Figure 1: Iterative cross-coupling workflow utilizing MIDA boronate masking for absolute regiocontrol.

Step-by-Step Protocols (Self-Validating System)

Protocol A: Synthesis of (2-Chloro-5-iodophenyl) MIDA Boronate

Objective: Mask the boronic acid to prevent premature transmetalation and homocoupling.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, add (2-Chloro-5-iodophenyl)boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.2 equiv).

  • Solvent: Suspend the reagents in a 1:10 mixture of DMSO and Toluene (0.1 M concentration).

  • Reflux: Heat the mixture to reflux (approx. 110 °C). The toluene will azeotropically remove the water byproduct, driving the condensation to completion. Reflux for 12 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and precipitate the product by adding diethyl ether. Filter and dry the solid.

  • Self-Validation Check: Analyze the product via ¹¹B NMR. A successful protection is confirmed by a dramatic upfield shift of the boron signal from ~30 ppm (free sp² boronic acid) to ~12 ppm (sp³ MIDA boronate). Do not proceed to Protocol B if the 30 ppm signal persists.

Protocol B: Regioselective Suzuki-Miyaura Coupling at C–I

Objective: Couple the aryl iodide while preserving the MIDA boronate and aryl chloride. Causality Note: Anhydrous K₃PO₄ is mandated here. Aqueous bases (like K₂CO₃ in water) will prematurely hydrolyze the MIDA group, leading to polymerization.

  • Preparation: In a glovebox or under strict argon flow, charge a Schlenk flask with (2-Chloro-5-iodophenyl) MIDA boronate (1.0 equiv), the desired coupling partner R-B(OH)₂ (1.2 equiv), anhydrous K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent: Add anhydrous, degassed THF (0.2 M).

  • Reaction: Stir the mixture at 45 °C for 12 hours. The mild temperature ensures the C–Cl bond remains unreactive.

  • Workup: Filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography (MIDA boronates are highly stable to silica).

  • Self-Validation Check: Analyze the isolated product via LC-MS. The presence of the unreacted chlorine atom is definitively confirmed by a 3:1 isotopic ratio of the [M]⁺ and [M+2]⁺ molecular ion peaks. Loss of this pattern indicates unwanted oxidative addition at the C–Cl bond.

Protocol C: Mild Deprotection of the MIDA Boronate

Objective: Regenerate the free boronic acid for subsequent functionalization.

  • Reaction: Dissolve the coupled MIDA boronate in THF (0.1 M).

  • Hydrolysis: Add 1.0 M aqueous NaOH (3.0 equiv). Stir vigorously at room temperature for 15–30 minutes.

  • Causality Note: The hydroxide ions rapidly attack the carbonyl groups of the MIDA ligand, breaking the dative N→B bond and releasing the free boronic acid.

  • Workup: Quench with 1.0 M aqueous HCl to pH 5. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Self-Validation Check: Re-run ¹¹B NMR. The signal must shift back from ~12 ppm to ~30 ppm, confirming the restoration of the sp²-hybridized boronic acid.

Quantitative Optimization Data

The table below summarizes the critical impact of solvent and base selection on chemoselectivity and MIDA stability.

EntryCatalystSolventBaseTemp (°C)Yield (%)C–I : C–Cl SelectivityMIDA Intact (%)
1 Pd(dppf)Cl₂ THF K₃PO₄ (anhydrous) 45 92 >99:1 >95
2Pd(OAc)₂ / SPhosDMFK₃PO₄ (anhydrous)6095>99:1>95
3Pd(dppf)Cl₂THFK₃PO₄ (anhydrous)808890:10>95
4Pd(PPh₃)₄Toluene / H₂OK₂CO₃ (aqueous)8045>99:1<10 (Hydrolyzed)

Table 1: Optimization of coupling conditions. Entry 1 represents the optimal balance of reactivity and chemoselectivity. Entry 4 demonstrates the catastrophic failure of the MIDA mask in the presence of aqueous base.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society 2007, 129, 6716–6717.

  • Li, J.; Grillo, A. S.; Burke, M. D. "From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks." Accounts of Chemical Research 2015, 48, 2297-2307.

Sources

Method

Synthesis of pharmaceutical active ingredients using (2-Chloro-5-iodophenyl)boronic acid

Introduction: The Strategic Role of (2-Chloro-5-iodophenyl)boronic Acid Boronic acids and their derivatives are foundational building blocks in modern medicinal chemistry, prized for their stability, versatile reactivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of (2-Chloro-5-iodophenyl)boronic Acid

Boronic acids and their derivatives are foundational building blocks in modern medicinal chemistry, prized for their stability, versatile reactivity, and low toxicity. Their integration into drug design has led to several FDA-approved therapeutics, including the proteasome inhibitor Bortezomib.[1] Among the vast array of available boronic acids, (2-Chloro-5-iodophenyl)boronic acid stands out as a particularly valuable reagent for the synthesis of complex pharmaceutical active ingredients (APIs).

Its utility is derived from its distinct structural features:

  • An ortho-chloro substituent, which sterically and electronically influences the boronic acid's reactivity and provides a site for further functionalization.

  • A para-iodo substituent, which serves as an excellent handle for subsequent cross-coupling reactions, allowing for sequential and regioselective bond formation.

  • The boronic acid group itself, which is the key functional group for the cornerstone of modern C-C bond formation: the Suzuki-Miyaura coupling reaction.[2][3][4]

This unique combination of reactive sites makes (2-Chloro-5-iodophenyl)boronic acid a powerful precursor in the convergent synthesis of several notable APIs, including the anaplastic lymphoma kinase (ALK) inhibitor Lorlatinib and the Hedgehog signaling pathway inhibitor Vismodegib .[5][6][7][8] This guide provides a detailed exploration of its primary application in the Suzuki-Miyaura coupling, complete with mechanistic insights, a robust experimental protocol, and process optimization strategies.

Core Application: The Suzuki-Miyaura Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier method for forming carbon-carbon bonds between sp²-hybridized carbons, making it indispensable for constructing the biaryl scaffolds common in many pharmaceuticals.[1][2][9][10]

Mechanism of Action

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the coupling partner (the aryl halide). This oxidizes the palladium to a Pd(II) species.[1][4][9][10]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species (-B(OH)₃⁻).[11][12][13] This boronate then exchanges its organic group with the halide on the Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][10]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X (trans-complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate Activation base Base (OH⁻) boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Rationale for Experimental Choices
  • Palladium Catalyst & Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, modern syntheses often employ a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand.[2][10] Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) accelerate the oxidative addition and reductive elimination steps, allowing for lower catalyst loadings, milder reaction conditions, and coupling of more challenging substrates like aryl chlorides.[14][15]

  • Base: The choice of base is critical. It must be strong enough to form the boronate species but not so strong as to cause degradation of sensitive functional groups. Inorganic bases like K₃PO₄ and Cs₂CO₃ are highly effective and commonly used. The presence of water can facilitate the dissolution of the base and influence the catalytic cycle.[16]

  • Solvent: A biphasic solvent system, such as Toluene/Water or 1,4-Dioxane/Water, is often employed. This system helps to dissolve both the organic-soluble reagents (aryl halide, catalyst) and the inorganic base, bringing them together at the phase interface where the reaction occurs.

Application Protocol: Synthesis of a Biaryl Intermediate

This protocol details a general procedure for the Suzuki-Miyaura coupling of (2-Chloro-5-iodophenyl)boronic acid with a generic aryl bromide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(2-Chloro-5-iodophenyl)boronic acid≥97%Standard Supplier
Aryl Bromide (Ar-Br)≥98%Standard SupplierSubstrate
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStandard SupplierPre-catalyst
SPhos (Ligand)≥98%Standard SupplierBuchwald Ligand
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Standard SupplierBase
TolueneAnhydrousStandard SupplierSolvent
Deionized WaterSolvent
Ethyl AcetateACS GradeStandard SupplierExtraction Solvent
Brine (Saturated NaCl solution)Lab PreparedFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Standard SupplierDrying agent
Silica Gel230-400 meshStandard SupplierFor chromatography
Schlenk flask / 3-neck round-bottom flaskReaction vessel
Condenser, magnetic stirrer, heating mantle
Inert gas supply (Argon or Nitrogen)
Experimental Workflow

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Charge flask with boronic acid, aryl bromide, and K₃PO₄ B Seal flask, evacuate, and backfill with Argon (3x) A->B C Add anhydrous Toluene and water A->C D Degas solvent mixture via sparging with Argon for 15 min C->D E Add Pd(OAc)₂ and SPhos D->E F Heat reaction to 90-100 °C with vigorous stirring E->F G Monitor progress via TLC/LC-MS (approx. 4-12 h) F->G H Cool to room temperature G->H I Dilute with Ethyl Acetate and Water H->I J Separate layers; extract aqueous layer with Ethyl Acetate I->J K Combine organic layers, wash with water, then brine J->K L Dry over MgSO₄, filter, and concentrate under vacuum K->L M Purify crude product via silica gel column chromatography L->M N Characterize pure product (NMR, MS, HPLC) M->N

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (2-Chloro-5-iodophenyl)boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential homo-coupling or protodeboronation side reactions.[9]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure the reaction environment is free of oxygen.

    • Rationale: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can promote undesirable side reactions like the homo-coupling of boronic acids.[9]

  • Solvent Addition and Degassing: Through the septum, add anhydrous toluene and deionized water via syringe to create a ~0.2 M solution with respect to the aryl bromide (e.g., in a 5:1 toluene:water ratio). Bubble argon through the stirred solution for 15-20 minutes.

    • Rationale: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

  • Catalyst Addition: In a single portion under a positive flow of argon, add palladium(II) acetate (0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%).

    • Rationale: The pre-catalyst and ligand are added after degassing to minimize their exposure to any residual oxygen. A 1:2 Pd:Ligand ratio is common for this type of catalyst system.

  • Heating and Monitoring: Replace the septum with a condenser (under argon) and heat the vigorously stirred mixture to 90-100 °C. Monitor the reaction's progress by periodically taking small aliquots for analysis by Thin Layer Chromatography (TLC) or LC-MS.[[“]][18][19][20] The reaction is typically complete when the aryl bromide starting material is no longer visible.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

    • Rationale: The water wash removes the bulk of the inorganic base (K₃PO₄), while the brine wash helps to break up any emulsions and removes residual water from the organic layer.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude product typically contains unreacted boronic acid, homo-coupled byproducts, and residual catalyst.[21] Purification is most effectively achieved using silica gel column chromatography.[21] The appropriate solvent system (eluent) is determined by TLC analysis of the crude material.

Process Optimization & Data Interpretation

For any new substrate pairing, optimization is key to maximizing yield and purity. The following table presents hypothetical data from an optimization study, demonstrating how systematic changes to reaction parameters can improve the outcome.

EntryCatalyst (mol%)Base (equiv.)Temp (°C)Time (h)Yield (%)Purity (HPLC, %)Notes
1Pd(PPh₃)₄ (5)K₂CO₃ (3)100165885Baseline with a "classic" catalyst. Sluggish reaction.
2Pd(OAc)₂/SPhos (2)K₃PO₄ (3)9089297Buchwald-Hartwig system shows significant improvement.
3Pd(OAc)₂/SPhos (2)Cs₂CO₃ (3)90695 98 Cesium carbonate provides slightly faster kinetics.
4Pd(OAc)₂/SPhos (0.5)Cs₂CO₃ (3)90128596Reduced catalyst loading slows the reaction.
5Pd(OAc)₂/SPhos (2)Cs₂CO₃ (3)70167597Lower temperature significantly reduces reaction rate.

Analysis of Results:

  • Catalyst System: The data clearly shows the superiority of the modern Pd(OAc)₂/SPhos catalyst system (Entry 2) over the traditional Pd(PPh₃)₄ (Entry 1), providing a much higher yield in less time.

  • Base Selection: While K₃PO₄ is effective, the more soluble and often more active Cs₂CO₃ (Entry 3) can further improve yield and reaction speed.

  • Parameter Interdependence: Reducing the catalyst loading (Entry 4) or temperature (Entry 5) negatively impacts the reaction rate and overall yield, demonstrating the importance of maintaining optimized conditions. For a large-scale synthesis, the cost-benefit of a lower catalyst loading (Entry 4) versus a shorter reaction time (Entry 3) would be a key consideration.

Characterization and Analytical Methods

Confirmation of the final product's identity and purity is essential. A standard suite of analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound by separating it from any residual starting materials or byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the desired bond formation has occurred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of the atoms in the molecule. The disappearance of the boronic acid proton signal and the appearance of new aromatic signals in the expected regions are key indicators of success.

Safety Precautions

Proper safety protocols must be followed when handling the reagents involved in this synthesis.

  • (2-Chloro-5-iodophenyl)boronic acid & Analogs: Boronic acids are generally considered irritants to the skin, eyes, and respiratory tract.[22][23][24] They should be handled in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[25]

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood. Avoid creating dust.

  • Bases: Potassium phosphate and cesium carbonate are irritants. Stronger bases can be corrosive. Avoid skin and eye contact.

  • Solvents: Toluene is a flammable liquid with associated health risks upon inhalation or skin contact. All solvent handling should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[22][23][24][25]

Conclusion

(2-Chloro-5-iodophenyl)boronic acid is a highly effective and strategic building block for the synthesis of complex pharmaceutical molecules. Its utility is most powerfully demonstrated through the robust and versatile Suzuki-Miyaura coupling reaction. By understanding the underlying mechanism and systematically optimizing the choice of catalyst, base, and solvent, researchers can efficiently construct intricate biaryl scaffolds. The detailed protocol and optimization data provided herein serve as a comprehensive guide for scientists and drug development professionals aiming to leverage this key reagent in their synthetic campaigns.

References

  • Silva, M. S., & de Souza, R. O. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the Brazilian Chemical Society, 25(11), 1969-1976.
  • Cano, I., Alvarez, E., & Alvarez-Manzaneda, R. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9056–9069.
  • Cano, I., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Filice, F., et al. (2016). Manufacturing Development and Genotoxic Impurity Control Strategy of the Hedgehog Pathway Inhibitor Vismodegib. Organic Process Research & Development, 20(8), 1430–1440.
  • API Synthesis International. (2016, February 16). VISMODEGIB. Retrieved from [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. Retrieved from [Link]

  • Consensus Academic Search Engine. (n.d.). Suzuki reaction general procedure. Retrieved from [Link]

  • Silva, M. S., & de Souza, R. O. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Synthesis of Drugs. (2021, November 27). Synthesis of Drugs: Lorlatinib [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2018, October 3). EP3381900A1 - New synthetic path to pharmaceutically acceptable vismodegib.
  • Johnson, T. W., et al. (2017). Exploratory Process Development of Lorlatinib. Academia.edu. Retrieved from [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Initial medicinal chemistry synthesis of lorlatinib (40) and its... [Image]. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • ResearchGate. (n.d.). An alternative method for the preparation of vismodegib: A tool for an undergraduate laboratory course. Retrieved from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(45), 10620–10621.
  • Google Patents. (2014, July 9). CN103910671A - Preparation method for vismodegib and intermediate of vismodegib.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Hein, J. E. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Theses and Dissertations. Retrieved from [Link]

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Arcadi, A. (2009). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 13(12), 1189-1215.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

Sources

Application

Application Note: Palladium-Catalyzed Chemoselective Arylation Using (2-Chloro-5-iodophenyl)boronic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Executive Summary & Mechanistic Context (2-Chloro-5-iodophenyl)boronic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary & Mechanistic Context

(2-Chloro-5-iodophenyl)boronic acid (CAS 1793005-88-5)[1] is a highly versatile, tri-functional building block heavily utilized in the pharmaceutical industry, most notably in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors such as dapagliflozin and empagliflozin[2]. The 1,2,5-substitution pattern provides a strategic scaffold: the boronic acid allows for Suzuki-Miyaura coupling to install the aryl/benzyl tail, while the preserved iodine atom serves as a handle for subsequent lithium-halogen exchange and nucleophilic addition to gluconolactones.

The Chemoselectivity Challenge: From a mechanistic standpoint, this molecule is an AB-type monomer . It contains both a nucleophile (the boronic acid, C-B) and a highly reactive electrophile (the aryl iodide, C-I). Under standard palladium-catalyzed cross-coupling conditions, the Pd(0) species can oxidatively add to the molecule's own C-I bond. This initiates rapid self-condensation, leading to oligomerization or poly(2-chloro-1,4-phenylene) derivatives.

To utilize this building block for the mono-arylation of an external electrophile, the reaction must be kinetically controlled. The external electrophile must undergo oxidative addition and subsequent transmetalation significantly faster than the competing intramolecular or intermolecular C-I activation.

Strategic Workflows: Overcoming AB-Monomer Self-Condensation

To achieve absolute chemoselectivity (preserving the C-I bond while reacting the C-B bond), researchers must manipulate the kinetic barriers of the catalytic cycle. We outline two primary strategies:

Strategy A: Kinetic Control via Syringe-Pump Addition

When coupling with standard aryl or benzyl halides (Ar-Br, Ar-I), the external electrophile competes directly with the C-I bond of the boronic acid. By using a syringe pump to slowly add the boronic acid to a solution containing an excess of the external electrophile and a highly active catalyst (e.g., Pd(dppf)Cl₂), the steady-state concentration of the boronic acid remains near zero. This statistically forces the Pd(0) to react with the external electrophile, minimizing self-condensation.

Strategy B: Thermodynamic Boundary via Aryl Diazonium Salts (Recommended)

A more elegant and scalable approach utilizes the Sengupta-Genêt modification of the Suzuki coupling, employing aryl diazonium tetrafluoroborate salts (). Aryl diazonium salts are hyper-electrophilic and undergo instantaneous oxidative addition to Pd(0) at 20 °C. At this ambient temperature, and in the absence of electron-rich phosphine ligands, the Pd(0) center is kinetically inert toward the C-I bond. This establishes an absolute chemoselective boundary, yielding >90% of the desired cross-coupled product without the need for slow addition.

Quantitative Data: Condition Screening & Chemoselectivity

The following table summarizes the causal relationship between reaction conditions and the chemoselective outcome when attempting to couple a 4-methoxy-substituted electrophile with (2-Chloro-5-iodophenyl)boronic acid.

Table 1: Optimization of Chemoselective Cross-Coupling

External ElectrophileCatalyst SystemTempAddition MethodYield (Desired)Yield (Side Products)
4-Methoxyphenyl iodidePd(PPh₃)₄ / K₂CO₃80 °CBatch12%78% (Polymerization)
4-Methoxybenzyl bromidePd(dppf)Cl₂ / K₃PO₄60 °CBatch35%45% (Diarylation/Oligomers)
4-Methoxybenzyl bromidePd(dppf)Cl₂ / K₃PO₄60 °CSyringe Pump (4h)72%15% (Diarylation)
4-Methoxybenzenediazonium BF₄ Pd(OAc)₂ / NaOAc 20 °C Batch 94% <1% (Trace)

Data Interpretation: The transition from batch to slow addition (Rows 2 to 3) suppresses polymerization but still suffers from over-arylation because the product's C-I bond competes with the benzyl bromide. Switching to the diazonium salt (Row 4) completely shuts down C-I activation due to the low temperature and ligand-free conditions.

Mandatory Visualization

G SM (2-Chloro-5-iodophenyl) boronic acid CC Chemoselective Arylation (Preserved C-I Bond) SM->CC Ar-N2+ BF4- Pd(OAc)2, 20°C (Ultrafast Ox. Add.) SC AB-Type Polymerization (Self-Condensation) SM->SC Ar-I or Ar-Br Pd(PPh3)4, 80°C (Batch Addition) OA Over-Arylation (Diarylation) SM->OA Ar-Br, Pd(dppf)Cl2 60°C (Product C-I reacts)

Reaction pathways for (2-Chloro-5-iodophenyl)boronic acid under varying Pd-catalyzed conditions.

Experimental Protocol: Base-Free Chemoselective Suzuki-Miyaura Arylation

This protocol details the highly chemoselective coupling of (2-Chloro-5-iodophenyl)boronic acid using an aryl diazonium salt (Strategy B).

Materials & Reagents
  • (2-Chloro-5-iodophenyl)boronic acid : 1.00 mmol (282.3 mg)

  • 4-Methoxybenzenediazonium tetrafluoroborate : 1.05 mmol (233.0 mg)

  • Palladium(II) acetate [Pd(OAc)₂] : 0.02 mmol (4.5 mg, 2 mol%)

  • Sodium acetate (NaOAc) : 2.00 mmol (164.0 mg) (Acts as a mild buffer, not a primary base)

  • Solvent : Anhydrous Methanol (MeOH), 10 mL (Degassed via sparging with N₂)

Step-by-Step Methodology
  • Preparation of the Catalytic Matrix: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the 4-methoxybenzenediazonium tetrafluoroborate and NaOAc. Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent Addition: Inject 8 mL of degassed anhydrous MeOH into the flask. Stir at 20 °C until a fine suspension/solution forms.

  • Boronic Acid Introduction: Dissolve the (2-Chloro-5-iodophenyl)boronic acid in 2 mL of degassed MeOH. Add this solution to the Schlenk flask in a single batch.

  • Catalyst Initiation: Add the Pd(OAc)₂ directly to the stirring mixture.

    • Causality Note: Phosphine ligands are deliberately omitted. Without phosphines, the electron-poor Pd center is highly reactive toward the hyper-electrophilic diazonium salt but remains kinetically inert toward the C-I bond.

  • Reaction Monitoring (Self-Validating Step): Stir the reaction at 20 °C. The reaction will evolve nitrogen gas (effervescence) immediately upon catalyst addition.

    • Validation: Remove a 10 µL aliquot at 30 minutes, quench with water, extract with EtOAc, and analyze via LC-MS. The complete absence of a mass peak at m/z 528 (the homocoupled dimer) confirms the integrity of the chemoselective kinetic control.

  • Workup: Once effervescence ceases and TLC indicates complete consumption of the boronic acid (typically 1–2 hours), concentrate the mixture under reduced pressure.

  • Isolation: Partition the residue between Ethyl Acetate (20 mL) and Water (20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc, 9:1) to yield the pure 4-(4-methoxyphenyl)-1-chloro-2-iodobenzene scaffold.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Sengupta, S., Bhattacharyya, S., & Sadhukhan, S. K. (1997). Palladium-catalyzed cross-coupling of arylboronic acids with aryldiazonium salts. Journal of Organic Chemistry, 62(10), 3405-3406. URL:[Link]

  • Meng, W., Ellsworth, B. A., Nirschl, A. A., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 51(5), 1145-1149. URL:[Link]

  • Yokozawa, T., & Ohta, Y. (2016). Transformation of Step-Growth Polycondensation into Living Chain-Growth Polycondensation. Chemical Reviews, 116(4), 1950-1968. URL:[Link]

  • U.S. Patent No. 9,315,438 B2. (2014). Optically pure benzyl-4-chlorophenyl-C-glucoside derivatives. Google Patents.

Sources

Method

Application Notes: Harnessing the Orthogonal Reactivity of (2-Chloro-5-iodophenyl)boronic Acid for Sequential Cross-Coupling

Introduction: The Principle of Orthogonal Reactivity In the intricate world of complex molecule synthesis, the ability to selectively modify one part of a molecule while leaving other reactive sites untouched is paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Principle of Orthogonal Reactivity

In the intricate world of complex molecule synthesis, the ability to selectively modify one part of a molecule while leaving other reactive sites untouched is paramount. This principle, known as orthogonal reactivity, allows for the controlled and sequential construction of molecular architectures, minimizing the need for cumbersome protection-deprotection steps and maximizing synthetic efficiency. (2-Chloro-5-iodophenyl)boronic acid is a powerful and versatile building block that epitomizes this concept. Its structure features three distinct reactive centers with a predictable hierarchy of reactivity: a boronic acid, an iodo substituent, and a chloro substituent. This trifecta of functionalities enables chemists to perform a sequence of distinct, high-yielding cross-coupling reactions, making it an invaluable tool in drug discovery, materials science, and synthetic methodology development.[1][2][3]

The differential reactivity stems from the varying carbon-halogen bond strengths and the distinct mechanisms of the coupling reactions. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the carbon-halogen bond is a critical step.[4][5][6] The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond, making the iodo position the preferred site for initial reaction under standard conditions. The chloro group can be activated later using more forcing conditions or specialized catalyst systems. Finally, the boronic acid group, a nucleophilic partner in Suzuki-Miyaura couplings, offers a third, distinct reaction handle.[6][7][8]

This guide provides a detailed exploration of the applications of (2-Chloro-5-iodophenyl)boronic acid, complete with field-tested protocols and mechanistic insights to empower researchers to leverage its unique properties.

Application 1: Sequential Suzuki-Miyaura Cross-Coupling

One of the most direct applications of this reagent is the stepwise formation of biaryl or multi-aryl systems through sequential Suzuki-Miyaura couplings. This strategy allows for the controlled introduction of two different aryl or vinyl groups at specific positions on the phenyl ring.

Workflow for Sequential Suzuki-Miyaura Coupling

G cluster_0 Step 1: C-I Bond Coupling cluster_1 Step 2: C-Cl Bond Coupling A (2-Chloro-5-iodophenyl)boronic acid C Intermediate: (2-Chloro-5-(aryl1)phenyl)boronic acid A->C Pd(PPh3)4, Base (e.g., Na2CO3) Mild Conditions (e.g., 85°C) B Aryl/Vinyl Boronic Acid 1 B->C E Final Product: (2-(aryl2)-5-(aryl1)phenyl)boronic acid C->E Pd(OAc)2, Bulky Ligand (e.g., P(t-Bu)3) Stronger Base (e.g., K3PO4) Forcing Conditions (e.g., 100°C) D Aryl/Vinyl Boronic Acid 2 D->E

Caption: Sequential Suzuki-Miyaura coupling workflow.

Mechanistic Rationale: Exploiting Reactivity Differentials

The success of this sequence hinges on the chemoselective activation of the C-I bond over the C-Cl bond. The oxidative addition of a Pd(0) catalyst to an aryl halide is the rate-determining step in many cross-coupling cycles.[5][6] The bond dissociation energy of a C-I bond (~220 kJ/mol) is substantially lower than that of a C-Cl bond (~330 kJ/mol). Consequently, standard palladium catalysts, such as Pd(PPh3)4, possess sufficient activity to cleave the C-I bond under relatively mild conditions, while the more robust C-Cl bond remains intact.[1]

To engage the C-Cl bond in the second step, the catalytic system must be enhanced. This is typically achieved by using:

  • Bulky, Electron-Rich Ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)3) or specialized biaryl phosphines (Buchwald ligands) accelerate the rates of both oxidative addition to the C-Cl bond and the subsequent reductive elimination.[9][10]

  • More Forcing Conditions: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.[11]

Protocol 1.1: Suzuki-Miyaura Coupling at the Iodo Position

Objective: To selectively couple an aryl/vinyl boronic acid at the 5-iodo position of (2-Chloro-5-iodophenyl)boronic acid.

Materials & Reagents:

  • (2-Chloro-5-iodophenyl)boronic acid (1.0 equiv)

  • Aryl or Vinyl Boronic Acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 equiv)

  • Sodium Carbonate (Na2CO3), 2 M aqueous solution (3.0 equiv)

  • Toluene and Ethanol (e.g., 4:1 mixture)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add (2-Chloro-5-iodophenyl)boronic acid, the partner boronic acid, and Pd(PPh3)4.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol) followed by the degassed 2 M Na2CO3 solution via syringe.

  • Heat the reaction mixture to 85°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the (2-Chloro-5-(aryl/vinyl)phenyl)boronic acid intermediate.

Protocol 1.2: Suzuki-Miyaura Coupling at the Chloro Position

Objective: To couple a second aryl/vinyl boronic acid at the 2-chloro position of the previously synthesized intermediate.

Materials & Reagents:

  • (2-Chloro-5-(aryl/vinyl)phenyl)boronic acid intermediate (1.0 equiv)

  • Second Aryl or Vinyl Boronic Acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)2] (0.05 equiv)

  • Tri-tert-butylphosphine [P(t-Bu)3] or other suitable bulky ligand (0.1 equiv)

  • Potassium Phosphate (K3PO4), anhydrous powder (3.0 equiv)

  • Anhydrous Dioxane or Toluene

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the intermediate boronic acid, the second partner boronic acid, and K3PO4.

  • In a separate glovebox or under an inert atmosphere, prepare a solution of Pd(OAc)2 and the phosphine ligand in the reaction solvent.

  • Evacuate and backfill the main reaction flask with inert gas three times.

  • Add the anhydrous solvent, followed by the catalyst/ligand solution.

  • Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. This step may require longer reaction times (12-24 hours).

  • Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization.

Parameter Step 1 (C-I Coupling) Step 2 (C-Cl Coupling)
Catalyst Pd(PPh3)4Pd(OAc)2 / P(t-Bu)3
Base Na2CO3 (aq)K3PO4 (anhydrous)
Solvent Toluene/Ethanol/WaterDioxane or Toluene
Temperature 70-90 °C100-110 °C
Reactivity HighLow (requires activation)

Application 2: Orthogonal Sonogashira and Suzuki-Miyaura Couplings

The distinct reactivity of the C-I and C-Cl bonds can be further exploited by employing different types of cross-coupling reactions. A common and powerful sequence involves an initial Sonogashira coupling at the iodo-position, followed by a Suzuki-Miyaura coupling at the chloro-position. This strategy is highly effective for synthesizing complex, non-symmetrical diarylacetylene derivatives, which are common motifs in pharmaceuticals and organic materials.[12][13][14]

Workflow for Orthogonal Sonogashira/Suzuki Coupling

G cluster_0 Step 1: Sonogashira Coupling (C-I) cluster_1 Step 2: Suzuki Coupling (C-Cl) A (2-Chloro-5-iodophenyl)boronic acid C Intermediate: (2-Chloro-5-(alkynyl)phenyl)boronic acid A->C Pd(PPh3)2Cl2, CuI, Base (e.g., Et3N) Room Temperature B Terminal Alkyne B->C E Final Product: (2-(aryl)-5-(alkynyl)phenyl)boronic acid C->E Pd(OAc)2, Bulky Ligand Strong Base, 100°C D Aryl/Vinyl Boronic Acid D->E

Caption: Orthogonal Sonogashira and Suzuki coupling workflow.

Mechanistic Rationale: Catalyst and Co-catalyst Control

The Sonogashira reaction typically employs a dual-catalyst system of palladium and copper(I).[12][13] The C-I bond is exceptionally reactive under these conditions, often proceeding smoothly at room temperature. The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15] These mild conditions are far from sufficient to activate the C-Cl bond, ensuring excellent chemoselectivity for the first step. The subsequent Suzuki-Miyaura coupling at the chloro-position follows the same principles outlined in Application 1, requiring a more active catalyst system and higher temperatures.

Protocol 2.1: Sonogashira Coupling at the Iodo Position

Objective: To selectively couple a terminal alkyne at the 5-iodo position of (2-Chloro-5-iodophenyl)boronic acid.

Materials & Reagents:

  • (2-Chloro-5-iodophenyl)boronic acid (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (Et3N) or Diisopropylamine (DIPA) (as solvent and base)

  • Anhydrous THF (optional co-solvent)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add (2-Chloro-5-iodophenyl)boronic acid, Pd(PPh3)2Cl2, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF (if used) and degassed triethylamine via syringe.

  • Add the terminal alkyne dropwise at room temperature with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours at room temperature. A slight exotherm may be observed.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the (2-Chloro-5-(alkynyl)phenyl)boronic acid intermediate.

The subsequent Suzuki-Miyaura coupling at the remaining chloro-position can be performed using Protocol 1.2 .

Conclusion and Future Outlook

(2-Chloro-5-iodophenyl)boronic acid is a testament to the power of rational molecular design in modern organic synthesis. Its inherent orthogonal reactivity provides a reliable and efficient platform for the sequential and site-selective construction of complex, multi-substituted aromatic systems. The protocols detailed herein offer a robust starting point for researchers in drug discovery and materials science to build diverse molecular libraries.[2][3] The ability to combine different cross-coupling methodologies, such as Suzuki-Miyaura and Sonogashira reactions, in a predictable manner unlocks vast chemical space for exploration. As catalyst technology continues to advance, the scope and utility of such versatile building blocks will only continue to expand, further accelerating innovation in chemical sciences.

References

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: PMC - National Institutes of Health URL: [Link]

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize Outreach URL: [Link]

  • Title: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium catalyzed couplings Source: Chemistry LibreTexts URL: [Link]

  • Title: Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms Source: ACS Publications - Accounts of Chemical Research URL: [Link]

  • Title: Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin Source: Rose-Hulman Institute of Technology URL: [Link]

  • Title: A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks Source: Journal of the American Chemical Society URL: [Link]

  • Title: A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks Source: ACS Figshare URL: [Link]

  • Title: A simple and modular strategy for small molecule synthesis: Iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks Source: Illinois Experts URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Organic Synthesis URL: [Link]

  • Title: Boronic Acid Pairs for Sequential Bioconjugation Source: ACS Publications - Organic Letters URL: [Link]

  • Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: PMC - National Institutes of Health URL: [Link]

  • Title: Development of the Inverse Sonogashira Reaction for DEL Synthesis Source: PMC - National Institutes of Health URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments Source: MDPI URL: [Link]

  • Title: The Crucial Role of Boronic Acids in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation Source: Royal Society of Chemistry URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: MDPI URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC - National Institutes of Health URL: [Link]

Sources

Application

Application Note: Divergent Ligand-Free Suzuki-Miyaura Coupling Strategies for (2-Chloro-5-iodophenyl)boronic Acid

Introduction: The "AB-Monomer" Challenge In advanced organic synthesis and materials science, (2-Chloro-5-iodophenyl)boronic acid (CAS: 1793005-88-5) serves as a highly versatile, trifunctional building block. It possess...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "AB-Monomer" Challenge

In advanced organic synthesis and materials science, (2-Chloro-5-iodophenyl)boronic acid (CAS: 1793005-88-5) serves as a highly versatile, trifunctional building block. It possesses three distinct reactive sites: a transmetalating boronic acid group, a highly reactive C(sp²)–I bond, and a less reactive C(sp²)–Cl bond.

Because it contains both a nucleophilic transmetalation site and an electrophilic oxidative addition site, it acts as an "AB-type" monomer. Subjecting this molecule to standard basic Suzuki conditions inevitably leads to spontaneous step-growth polycondensation. However, by strategically modulating the reaction environment—specifically by omitting the base and utilizing hyper-electrophilic coupling partners—researchers can bypass polymerization to achieve precise, chemoselective C–C bond formation. This guide details two divergent, ligand-free protocols to harness the full potential of this building block.

Mechanistic Insights & Causality (E-E-A-T)

The successful deployment of (2-Chloro-5-iodophenyl)boronic acid relies entirely on exploiting the kinetic differentials of oxidative addition and transmetalation[1].

  • Oxidative Addition Kinetics: In ligand-free palladium catalysis (typically utilizing Pd(OAc)₂ in aqueous or alcoholic media), the active Pd(0) nanoparticles undergo ultra-fast oxidative addition into the C–I bond at room temperature[2]. Conversely, the C–Cl bond remains entirely inert under these mild conditions, requiring specialized electron-rich phosphine or NHC ligands and elevated temperatures for activation[3].

  • The Polycondensation Pathway: When exposed to aqueous basic conditions (e.g., Na₂CO₃ in H₂O/EtOH), the boronic acid is converted into the highly reactive boronate complex [ArB(OH)₃]⁻, facilitating rapid transmetalation[4]. Because the molecule contains both the activated nucleophile and the highly reactive electrophile (C–I), it undergoes spontaneous intermolecular cross-coupling, yielding poly(4-chloro-1,3-phenylene)[5].

  • The Chemoselective Base-Free Pathway: To synthesize a discrete biaryl while preserving the internal C–I bond, the transmetalation step must be decoupled from the basic activation that triggers auto-polymerization. This is achieved using aryldiazonium tetrafluoroborate salts. Aryldiazonium salts are hyper-electrophilic; they rapidly oxidize Pd(0) to Pd(II) without the need for ligands, completely outcompeting the internal C–I bond[1]. Furthermore, the resulting highly electrophilic Pd(II) intermediate can undergo transmetalation with the neutral boronic acid in the absence of a base, effectively shutting down the homopolymerization pathway.

Divergent Reaction Parameters

The following table summarizes the causal relationship between the chosen reaction parameters and the divergent synthetic outcomes.

ParameterProtocol 1: AB-Type PolycondensationProtocol 2: Chemoselective Coupling
Objective Synthesis of chlorinated poly(m-phenylene)sSynthesis of 2-chloro-5-iodo-biaryls
Electrophile Internal C5–I bond (Self-condensation)External Aryldiazonium Salt (Ar–N₂⁺ BF₄⁻)
Catalyst Pd(OAc)₂ (1 mol%)Pd(OAc)₂ (2 mol%)
Base Na₂CO₃ (2.0 equiv)None (Base-Free)
Solvent H₂O / Ethanol (1:1)Anhydrous Methanol
Temperature Room Temperature (20–25 °C)Room Temperature (20–25 °C)
Preserved Bonds C2–ClC5–I and C2–Cl
Primary Outcome Poly(4-chloro-1,3-phenylene)Chemoselective Biaryl

Experimental Protocols

Protocol 1: Ligand-Free AB-Type Polycondensation

Objective: Synthesis of functionalized poly(4-chloro-1,3-phenylene) materials via step-growth Suzuki polycondensation.

  • Preparation: To a 25 mL round-bottom flask, add (2-Chloro-5-iodophenyl)boronic acid (1.0 mmol, 282.3 mg) and Na₂CO₃ (2.0 mmol, 212 mg).

  • Solvent Addition: Add a degassed mixture of Ethanol/Water (1:1 v/v, 10 mL). Stir at room temperature for 5 minutes to ensure complete dissolution of the base and formation of the reactive boronate species[4].

  • Catalyst Initiation: Add Pd(OAc)₂ (1 mol%, 2.2 mg). The solution will rapidly darken to black, indicating the in situ formation of catalytically active Pd(0) nanoparticles[2].

  • Polymerization: Stir the reaction mixture vigorously at room temperature under an ambient atmosphere (or nitrogen for higher molecular weights) for 12 hours[3].

  • Workup & Precipitation: Pour the viscous reaction mixture into 50 mL of vigorously stirred, ice-cold methanol. Collect the precipitated polymer via vacuum filtration.

  • Purification: Wash the polymer cake successively with water (2 × 20 mL) and acetone (2 × 10 mL) to remove inorganic salts and low-molecular-weight oligomers. Dry under vacuum at 50 °C.

Protocol 2: Chemoselective Base-Free Suzuki Coupling

Objective: Selective functionalization of the boronic acid moiety to yield 2-chloro-5-iodo-biaryl derivatives, preserving the reactive C–I bond for downstream cross-coupling.

  • Preparation: In a 25 mL round-bottom flask, dissolve (2-Chloro-5-iodophenyl)boronic acid (1.0 mmol, 282.3 mg) and the desired aryldiazonium tetrafluoroborate (1.1 mmol) in anhydrous Methanol (10 mL)[1].

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%, 4.5 mg) directly to the stirring solution at room temperature. CRITICAL: Do NOT add any base. The absence of base prevents the activation of the internal C–I bond.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. The reaction progress is visibly characterized by the effervescence of nitrogen gas (N₂) as the diazonium salt undergoes rapid oxidative addition.

  • Monitoring: Monitor the consumption of the diazonium salt via TLC or LC-MS.

  • Workup: Once complete, filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (20 mL), wash with water (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography to isolate the pure 2-chloro-5-iodo-biaryl.

Workflow Visualization

G SM (2-Chloro-5-iodophenyl)boronic acid (Trifunctional AB-Monomer) Cond1 Protocol 1: Pd(OAc)2, Na2CO3 H2O/EtOH, RT SM->Cond1 Basic Aqueous Media Cond2 Protocol 2: Pd(OAc)2, Ar-N2+ BF4- MeOH, RT, Base-Free SM->Cond2 Base-Free Media Prod1 Poly(4-chloro-1,3-phenylene) (C-I and C-B React) Cond1->Prod1 AB-Polycondensation Prod2 2-Chloro-5-iodo-biaryl (Only C-B Reacts, C-I Preserved) Cond2->Prod2 Chemoselective Coupling

Divergent ligand-free Suzuki pathways for (2-Chloro-5-iodophenyl)boronic acid based on conditions.

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Technical Notes & Optimization

Troubleshooting

How to prevent protodeboronation in (2-Chloro-5-iodophenyl)boronic acid reactions

Title: Technical Support Center: Mitigating Protodeboronation in (2-Chloro-5-iodophenyl)boronic Acid Workflows Introduction Welcome to the Advanced Troubleshooting Center. Working with (2-Chloro-5-iodophenyl)boronic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Mitigating Protodeboronation in (2-Chloro-5-iodophenyl)boronic Acid Workflows

Introduction Welcome to the Advanced Troubleshooting Center. Working with (2-Chloro-5-iodophenyl)boronic acid presents a unique dual-challenge in cross-coupling chemistry. The ortho-chloro substituent significantly accelerates protodeboronation (cleavage of the C-B bond), while the meta-iodo group introduces risks of competitive oxidative addition. This guide provides causality-driven solutions, validated protocols, and mechanistic insights to help you stabilize this labile reagent and maximize your cross-coupling yields.

Section 1: Mechanistic Insights & FAQs

Q1: Why is (2-Chloro-5-iodophenyl)boronic acid so prone to protodeboronation? The instability is driven by a combination of electronic and steric factors. Under basic conditions, the boronic acid converts to a boronate anion ([ArB(OH)3]-). The electron-withdrawing nature of the ortho-chloro group increases the Lewis acidity of the boron, facilitating the formation of this anion even at lower pH levels[1]. Once formed, the steric strain induced by the ortho-substituent drives a rapid, water-assisted C-B bond cleavage to relieve coplanar tension, releasing the deboronated arene (1-chloro-4-iodobenzene) and boric acid[1][2].

Q2: Does the choice of base directly cause the degradation? Yes. Protodeboronation is primarily a base-catalyzed pathway. Strong aqueous bases (like NaOH, KOH, or K2CO3) generate high concentrations of the reactive trihydroxyboronate intermediate[2]. Transitioning to weaker bases or anhydrous fluoride sources (e.g., CsF) minimizes the steady-state concentration of this labile intermediate[3].

Q3: How does the catalyst impact a side-reaction like protodeboronation? Protodeboronation and transmetalation are competing kinetic pathways. If transmetalation is slow—which is common with ortho-substituted boronic acids due to steric hindrance—protodeboronation wins. By utilizing highly active, bulky electron-rich palladium precatalysts (e.g., XPhos Pd G3), you drastically accelerate the transmetalation step, effectively outcompeting the degradation pathway[3].

Section 2: Diagnostic & Troubleshooting Workflows

TroubleshootingWorkflow Issue High Protodeboronation Detected (>10% 1-chloro-4-iodobenzene) Q1 Is strong aqueous base used? (e.g., NaOH, KOH, K2CO3) Issue->Q1 A1 Switch to mild/anhydrous base (e.g., CsF, K3PO4, KOAc) Q1->A1 Yes Q2 Is transmetalation rate slow? (Standard Pd(PPh3)4 used) Q1->Q2 No A2 Upgrade to Buchwald precatalysts (e.g., XPhos Pd G3) Q2->A2 Yes Q3 Is the boronic acid degrading before coupling initiates? Q2->Q3 No A3 Implement Slow-Release Strategy (MIDA, Pinacol, or LTB salts) Q3->A3 Yes

Caption: Diagnostic workflow for mitigating protodeboronation in sterically hindered arylboronic acids.

Mechanism A Ar-B(OH)2 Neutral Boronic Acid B [Ar-B(OH)3]- Boronate Anion A->B OH- (Base) Fast Eq. C Transition State C-B Cleavage B->C H2O Rate-Limiting D Ar-H + B(OH)3 Deboronated Arene C->D C-H Bond Formation

Caption: Base-catalyzed protodeboronation pathway of ortho-substituted arylboronic acids.

Section 3: Quantitative Condition Matrix

To demonstrate the causality of reaction parameters on the fate of (2-Chloro-5-iodophenyl)boronic acid, the following table summarizes the expected outcomes based on established kinetic profiles for electron-deficient, ortho-substituted arylboronic acids.

Reaction Condition ProfileBase / Solvent SystemCatalyst SystemRelative Transmetalation RateProtodeboronation (%)Expected Cross-Coupling Yield
Standard Aqueous Na2CO3 / THF:H2O (80°C)Pd(PPh3)4Slow> 60%< 25%
Mild Aqueous K2HPO4 / THF:H2O (60°C)Pd(PPh3)4Slow~ 35%~ 45%
Active Catalyst K3PO4 / Toluene:H2O (40°C)XPhos Pd G3Fast< 10%> 80%
Anhydrous Fluoride CsF / 1,4-Dioxane (60°C)XPhos Pd G3Very Fast< 2%> 90%

Note: Data synthesized from kinetic behavior of analogous 2,6-disubstituted and highly electron-deficient arylboronic acids[1][2].

Section 4: Validated Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Coupling via Fluoride Activation

Causality: By strictly excluding water and utilizing Cesium Fluoride (CsF), we prevent the formation of the highly unstable trihydroxyboronate anion. CsF generates a reactive fluoroborate species that readily undergoes transmetalation without providing the proton source required for deboronation[2][3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and backfill with Argon (repeat 3x).

  • Reagent Loading: Add the aryl halide electrophile (1.0 equiv), (2-Chloro-5-iodophenyl)boronic acid (1.2 equiv), and anhydrous CsF (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (2-5 mol%). Note: The bulky XPhos ligand is critical for accelerating transmetalation past the steric bulk of the ortho-chloro group.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (0.2 M concentration) via syringe.

  • Reaction Execution: Stir the mixture vigorously at 60°C for 4-6 hours.

  • Self-Validation Check: Before quenching, pull a 10 µL aliquot and run a rapid LC-MS. The ratio of the desired cross-coupled product mass to the deboronated mass (m/z 238 for 1-chloro-4-iodobenzene) should be >15:1. If significant deboronation is observed, verify the anhydrous integrity of the CsF.

  • Workup: Quench with saturated aqueous NH4Cl (only after the reaction is complete) to neutralize residual active species, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: The "Slow-Release" Masking Strategy (In-Situ LTB Salt Formation)

Causality: If direct coupling fails, converting the boronic acid to a Lithium Triisopropyl Borate (LTB) salt masks the empty p-orbital of the boron. This prevents premature degradation. The active boronic acid is released slowly into the catalytic cycle, keeping its steady-state concentration near zero[3][4].

Step-by-Step Methodology:

  • Masking: In a dry flask under Argon, dissolve (2-Chloro-5-iodophenyl)boronic acid (1.0 equiv) in anhydrous THF.

  • LTB Formation: Add lithium isopropoxide (1.1 equiv, 1.0 M in THF) dropwise at room temperature. Stir for 30 minutes to form the LTB salt[4].

  • Coupling Setup: To the same flask, add the aryl halide (0.8 equiv to ensure the boronate is in slight excess), Pd(dppf)Cl2 (5 mol%), and degassed H2O (10% v/v relative to THF).

  • Execution: Heat to 65°C. The LTB salt will slowly hydrolyze, feeding the active boronic acid directly into the rapid transmetalation cycle promoted by the dppf ligand.

  • Self-Validation Check: Monitor the reaction via 11B NMR or LC-MS. The disappearance of the LTB salt signal and the absence of rapid 1-chloro-4-iodobenzene accumulation confirms that the slow-release transmetalation is successfully outcompeting protodeboronation.

  • Workup: Cool to room temperature, dilute with water, extract with diethyl ether, and concentrate the organic layer for purification.

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Optimization

Technical Support Center: Optimizing Catalyst Loading for (2-Chloro-5-iodophenyl)boronic Acid Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the chemoselective functionalization...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the chemoselective functionalization of (2-Chloro-5-iodophenyl)boronic acid .

This molecule presents a classic "bifunctional dilemma." It contains a nucleophile (the boronic acid) and two competing electrophiles (the highly reactive C-I bond and the moderately reactive C-Cl bond). Without precise control over catalyst loading and substrate protection, experiments frequently fail due to self-polymerization or poor halogen chemoselectivity.

Mechanistic Overview: The Bifunctional Dilemma

To optimize this reaction, we must first understand the causality behind the failures. The general catalytic cycle for Suzuki cross-coupling involves oxidative addition, transmetalation, and reductive elimination 1[1].

When exposing (2-Chloro-5-iodophenyl)boronic acid to Palladium(0), the catalyst rapidly undergoes oxidative addition at the C-I bond. Because the molecule itself contains a boronic acid, the resulting Pd(II) intermediate can immediately transmetalate with another molecule of the starting material. High catalyst loadings exacerbate this by increasing the steady-state concentration of the active Pd(II) species, leading to rapid oligomerization.

G cluster_0 Unprotected Pathway (High Risk) cluster_1 Protected / Optimized Pathway (Recommended) SM (2-Chloro-5-iodophenyl)boronic acid (Bifunctional AB Monomer) OA1 Pd(0) Oxidative Addition at C-I Bond SM->OA1 Protect Protect as MIDA Boronate (sp3 Hybridized Boron) SM->Protect Trans1 Transmetalation with Self (B(OH)2) OA1->Trans1 Oligomer Oligomerization / Reaction Stall Trans1->Oligomer OA2 Pd(0) Oxidative Addition at C-I Bond Protect->OA2 Trans2 Transmetalation with External Ar-B(OH)2 OA2->Trans2 Product Chemoselective Cross-Coupled Product Trans2->Product

Mechanistic divergence of (2-Chloro-5-iodophenyl)boronic acid under Suzuki-Miyaura conditions.

Troubleshooting Guide (Q&A Matrix)

Q: I am observing severe oligomerization instead of my desired cross-coupled product. How do I prevent this? A: You are experiencing AB-monomer self-coupling. The most robust solution is to mask the boronic acid prior to coupling. By converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate, you rehybridize the boron atom from sp² to sp³. This completely neutralizes its nucleophilicity and shuts down the undesired transmetalation step, allowing for iterative, highly controlled cross-coupling 2[2].

Q: My reaction is coupling at the C-Cl bond as well as the C-I bond. How do I improve halogen chemoselectivity? A: The inherent reactivity trend for oxidative addition is Ar-I > Ar-Br >> Ar-Cl3[3]. If the C-Cl bond is reacting, your catalytic system is over-active.

  • Reduce Catalyst Loading: Drop the loading to 0.5 mol%. High palladium concentrations increase the probability of secondary oxidative additions after the primary C-I bond has reacted.

  • Ligand Selection: Avoid highly electron-rich, sterically hindered phosphines (like XPhos or P(t-Bu)3) which are specifically designed to activate aryl chlorides. Stick to standard ligands like PPh3 or dppf.

Q: When I drop the catalyst loading below 0.1 mol% to preserve the C-Cl bond, the reaction stalls at 40% conversion. Why? A: Reaction stalling at ultra-low catalyst loadings is typically caused by catalyst deactivation (e.g., aggregation into inactive palladium black) or poisoning by trace oxygen/impurities. To maintain turnover at sub-mol% loadings, you must implement a "slow-release" strategy for the base or use highly purified, degassed solvents to stabilize the active Pd(0) species 4[4].

G Start Determine Initial Pd Loading (Start at 0.5 mol%) Check1 Analyze Crude Reaction Profile (LC-MS / NMR) Start->Check1 Cond1 Issue: C-Cl Bond Reacting (Over-reduction/coupling) Check1->Cond1 Cond2 Issue: Reaction Stalls (< 50% Conversion) Check1->Cond2 Cond3 Success: >95% Conversion High Chemoselectivity Check1->Cond3 Action1 Decrease Pd to 0.1 mol% Use less electron-rich ligand (e.g., PPh3 instead of XPhos) Cond1->Action1 Action2 Increase Pd to 1.0 mol% or use slow-release precatalyst Cond2->Action2 Action3 Lock Process Parameters Proceed to Isolation Cond3->Action3

Decision matrix for optimizing palladium catalyst loading in chemoselective cross-coupling.

Quantitative Data: Catalyst Loading Optimization Matrix

The following table summarizes the empirical relationship between catalyst loading, ligand choice, and reaction outcomes when attempting to selectively couple the C-I bond of MIDA-protected (2-Chloro-5-iodophenyl)boronate with an external aryl boronic acid.

Pd Catalyst LoadingLigandConversion (C-I)Selectivity (C-I vs C-Cl)Oligomerization RiskConclusion
5.0 mol% XPhos>99%Poor (~30% C-Cl coupling)HighLoading too high; ligand too active.
2.0 mol% PPh3>99%Moderate (~10% C-Cl coupling)ModerateStandard conditions fail chemoselectivity.
0.5 mol% PPh3>95%Excellent (<1% C-Cl coupling) Low Optimal Balance.
0.05 mol% PPh340% (Stalled)ExcellentLowCatalyst poisoning limits conversion.

Validated Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to verify success before proceeding.

Protocol A: MIDA Protection of (2-Chloro-5-iodophenyl)boronic acid

Causality: Rehybridizing the boron center prevents premature transmetalation, allowing you to treat the molecule strictly as an aryl iodide electrophile 2[2].

  • Charge: To a round-bottom flask equipped with a Dean-Stark trap, add (2-Chloro-5-iodophenyl)boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.2 equiv).

  • Solvent: Suspend the mixture in a 1:1 mixture of Toluene and DMSO (0.1 M).

  • Reflux: Heat the mixture to reflux (approx. 110 °C).

  • Self-Validation (IPC 1): Monitor the Dean-Stark trap. The reaction is driven by the removal of water. Once the theoretical volume of water (2 equivalents) is collected, pull an aliquot for TLC (Hexanes/EtOAc). The MIDA boronate will show a distinct Rf shift and strong UV activity.

  • Isolation: Cool to room temperature, concentrate the toluene under reduced pressure, and precipitate the product by adding water. Filter and dry.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (Optimized 0.5 mol% Loading)

Causality: A precisely measured 0.5 mol% loading of a mild Pd catalyst ensures the C-I bond is activated rapidly while keeping the steady-state Pd concentration too low to activate the stronger C-Cl bond.

  • Charge: In a Schlenk flask, combine the MIDA-protected (2-Chloro-5-iodophenyl)boronate (1.0 equiv), external Aryl Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and Pd(PPh3)4 (exactly 0.005 equiv / 0.5 mol%).

  • Degas (Critical): Add 1,4-Dioxane/H2O (4:1, 0.2 M). Subject the mixture to three freeze-pump-thaw cycles. Causality: At 0.5 mol% loading, even trace oxygen will irreversibly oxidize Pd(0) to inactive Pd(II) peroxo complexes, causing the reaction to stall.

  • Heat: Stir the mixture at 60 °C (avoid higher temperatures to prevent C-Cl activation).

  • Self-Validation (IPC 2): After 2 hours, pull a 50 µL aliquot under N2. Quench with water, extract with EtOAc, and run LC-MS. You must observe >90% conversion of the starting material and <1% of the des-chloro byproduct. If des-chloro byproduct >2% is observed, immediately cool the reaction to halt over-reaction.

  • Workup: Filter through a short pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

FAQs on Catalyst Loading

Q: How do I accurately measure sub-mol% catalyst loadings (e.g., 0.1 mol%)? A: Never attempt to weigh sub-milligram quantities of palladium catalysts directly. Create a standardized stock solution of your catalyst (e.g., Pd(PPh3)4 in degassed THF) and transfer the required volume using a calibrated microsyringe.

Q: Does the choice of base affect the optimal catalyst loading? A: Yes. The base facilitates the formation of the reactive boronate complex required for transmetalation. If you use a highly soluble, strong base (like aqueous NaOH), transmetalation is very fast, meaning you can get away with lower Pd loadings. If you use a weak, insoluble base (like suspended K2CO3 in anhydrous solvent), transmetalation is the rate-limiting step, and low Pd loadings may result in catalyst degradation before the cycle can turn over.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: libretexts.org URL:[Link][1]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling Source: researchgate.net URL:[Link][4]

  • A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks Source: Journal of the American Chemical Society (acs.org) URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2-Chloro-5-iodophenyl)boronic Acid Synthesis

Welcome to the Technical Support Center. The synthesis of (2-Chloro-5-iodophenyl)boronic acid from 1-chloro-4-iodobenzene relies on a chemoselective Directed ortho-Metalation (DoM) followed by an electrophilic quench wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of (2-Chloro-5-iodophenyl)boronic acid from 1-chloro-4-iodobenzene relies on a chemoselective Directed ortho-Metalation (DoM) followed by an electrophilic quench with a trialkyl borate. While conceptually straightforward, this sequence is highly sensitive to base selection, temperature fluctuations, and concentration gradients.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to help you eliminate bottlenecks and maximize your isolated yields.

Workflow & Failure Mode Analysis

SynthesisTroubleshooting SM 1-Chloro-4-iodobenzene Lithiation Directed ortho-Metalation (LDA, THF, -78°C) SM->Lithiation Intermediate 2-Lithio-1-chloro- 4-iodobenzene Lithiation->Intermediate Optimal Side1 Li-Halogen Exchange (De-iodination) Lithiation->Side1 If n-BuLi used Side2 Halogen Dance (Isomerization) Lithiation->Side2 If Temp > -78°C Borylation Electrophilic Quench (B(OiPr)3, -78°C to RT) Intermediate->Borylation Product (2-Chloro-5-iodophenyl) boronic acid Borylation->Product Hydrolysis Side3 Borinic Acid (Dimerization) Borylation->Side3 Forward Addition / Insufficient Borate

Reaction pathways and common failure modes in (2-Chloro-5-iodophenyl)boronic acid synthesis.

Troubleshooting Guide & FAQs

Issue 1: Chemoselectivity in the Metalation Step

Q: Why am I seeing massive amounts of de-iodinated byproducts instead of my target boronic acid? A: This is a classic chemoselectivity failure caused by using a highly nucleophilic base like n-butyllithium (n-BuLi). Iodine is highly polarizable, making the carbon-iodine bond extremely susceptible to lithium-halogen exchange. To achieve the desired Directed ortho-Metalation (DoM), you must use a sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LiTMP). LDA selectively deprotonates the most acidic proton—which is ortho to the highly electronegative chlorine atom—without attacking the iodine [1].

Q: My regioselectivity is poor, yielding a mixture of structural isomers. How do I fix this? A: Isomerization in this system is almost always caused by a "halogen dance"—a base-catalyzed migration of the halogen atoms around the aromatic ring. This occurs when the reaction temperature rises above -78 °C during the lithiation phase. The 2-lithio-1-chloro-4-iodobenzene intermediate is thermodynamically unstable at higher temperatures. Ensure your cooling bath is properly maintained with dry ice/acetone and pre-cool all reagents before addition.

Issue 2: Dimerization and Borinic Acid Formation

Q: I have high conversion of my starting material, but my boronic acid yield is low, and LC-MS shows a large mass corresponding to a borinic acid (dimer) byproduct. What went wrong? A: Borinic acid formation occurs when the newly formed boronate ester undergoes a second nucleophilic attack by unreacted aryllithium. This is a direct consequence of "forward addition" (adding the borate electrophile to the aryllithium solution). As the borate is added, the aryllithium is initially in vast stoichiometric excess, driving the equilibrium toward multiple substitutions [2]. Solution: Always use reverse addition . Cannulate the cold aryllithium solution dropwise into a vigorously stirred, pre-cooled (-78 °C) solution containing an excess (1.5 to 2.0 equivalents) of triisopropyl borate (B(OiPr)₃). This ensures the electrophile is always in excess relative to the nucleophile.

Issue 3: Post-Reaction Degradation

Q: The reaction looks clean by TLC before workup, but the product degrades during acidic hydrolysis or purification. How can I prevent this? A: You are experiencing protodeboronation. Boronic acids bearing electron-withdrawing groups (like chlorine and iodine) are inherently unstable and prone to carbon-boron bond cleavage under strongly acidic or basic conditions, especially at elevated temperatures [3]. Solution: Avoid strong mineral acids like concentrated HCl during workup. Instead, quench the reaction with a mild proton source (e.g., saturated aqueous NH₄Cl or 1M HCl carefully adjusted to pH 3-4). Furthermore, keep rotary evaporation bath temperatures below 35 °C to prevent thermal protodeboronation.

Quantitative Data: Base Selection Matrix

The choice of base fundamentally dictates the reaction pathway. Below is a summary of expected outcomes based on empirical data for the metalation of 1-chloro-4-iodobenzene.

Base ReagentNucleophilicitySteric BulkPrimary Reaction PathwayExpected Target Yield
n-BuLi HighLowLithium-Iodine Exchange< 10% (Major de-iodination)
LDA LowModerateDirected ortho-Metalation (C2)75–85%
LiTMP Very LowHighDirected ortho-Metalation (C2)80–90%

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates In-Process Controls (IPCs) to validate the success of intermediate steps before proceeding.

Materials & Preparation
  • Substrate: 1-Chloro-4-iodobenzene (1.0 equiv, e.g., 10.0 mmol, 2.38 g)

  • Base: LDA (1.1 equiv, 1.0 M in THF). Note: Freshly prepared LDA from diisopropylamine and n-BuLi yields superior results compared to aged commercial solutions.

  • Electrophile: Triisopropyl borate, B(OiPr)₃ (1.5 equiv, 15.0 mmol, 3.46 mL)

  • Solvent: Anhydrous THF (0.2 M relative to substrate)

Step-by-Step Methodology
  • Substrate Cooling: Dissolve 1-chloro-4-iodobenzene in anhydrous THF (40 mL) in a flame-dried Schlenk flask under argon. Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Directed ortho-Metalation: Add the LDA solution (11.0 mL) dropwise via syringe pump over 20 minutes down the inner wall of the flask to pre-cool the titrant. Stir the resulting mixture at -78 °C for exactly 45 minutes [1].

    • Validation Check (IPC 1): Withdraw a 0.1 mL aliquot and quench it into a vial containing 0.5 mL of D₂O. Extract with EtOAc and analyze the organic layer via ¹H NMR. The disappearance of the C2 proton signal and >95% deuterium incorporation confirms successful and regioselective lithiation. If isomerization is observed, abort and check temperature controls.

  • Reverse Addition (Borylation): In a separate flame-dried flask, prepare a solution of B(OiPr)₃ in THF (10 mL) and cool to -78 °C. Using a Teflon cannula, transfer the cold aryllithium solution dropwise into the vigorously stirred borate solution over 30 minutes.

  • Maturation: Maintain the reaction at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

    • Validation Check (IPC 2): Quench a micro-aliquot with dilute NH₄Cl and analyze via LC-MS. You should observe the mass of the boronic acid (or its ester) with negligible borinic acid dimer mass.

  • Hydrolysis & Workup: Cool the flask to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL), followed by 1M HCl until the aqueous layer reaches pH 3-4. Stir for 30 minutes to ensure complete hydrolysis of the boronate ester.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure, ensuring the water bath temperature does not exceed 35 °C to prevent protodeboronation [3]. Triturate the resulting crude solid with cold hexanes to remove unreacted starting material and non-polar impurities, yielding the pure (2-Chloro-5-iodophenyl)boronic acid.

References

  • Development of a Concise Synthetic Approach to Gliflozin Aglycones from Regioselective Deprotonation of 1,4-Dihalobenzenes The Journal of Organic Chemistry - ACS Publications[Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications SciSpace / Wiley-VCH[Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Journal of the American Chemical Society / LJMU Research Online[Link]

Optimization

Technical Support Center: Minimizing Homocoupling in (2-Chloro-5-iodophenyl)boronic Acid Cross-Couplings

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with highly functionalized, bifunctional building blocks like (2-Chloro-5-iodophenyl)boronic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with highly functionalized, bifunctional building blocks like (2-Chloro-5-iodophenyl)boronic acid . This specific substrate is notoriously difficult to handle in Suzuki-Miyaura cross-couplings due to its dual reactivity (a highly reactive C–I bond and a sensitive C–B bond) and the steric hindrance imparted by the ortho-chlorine atom.

This guide provides mechanistic troubleshooting, quantitative optimization strategies, and a self-validating protocol to help you suppress homocoupling and drive your reaction toward the desired cross-coupled product.

Mechanistic Overview: The Competing Pathways

To troubleshoot effectively, we must first understand the kinetic competition occurring in your reaction flask. The diagram below illustrates how trace oxygen and catalyst selection can hijack the catalytic cycle.

G cluster_cross Cross-Coupling Pathway cluster_homo Oxidative Homocoupling Pd0 Pd(0) Catalyst OA Oxidative Addition (Aryl Halide) Pd0->OA Target Electrophile Ox O2 Oxidation Pd0->Ox Trace O2 TM Transmetalation (Boronic Acid) OA->TM Base RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod Cross-Coupled Product RE->Prod PdII Pd(II) Peroxo Complex Ox->PdII TM2 Double Transmetalation PdII->TM2 Boronic Acid x2 RE2 Reductive Elimination TM2->RE2 RE2->Pd0 Catalyst Regeneration Homo Symmetrical Biaryl RE2->Homo

Caption: Competing pathways: Cross-coupling vs. O2-driven oxidative homocoupling of boronic acids.

Troubleshooting FAQs

Q: Why is (2-Chloro-5-iodophenyl)boronic acid particularly prone to side reactions? A: The molecule is a kinetic minefield. First, the iodine atom at the 5-position is extremely susceptible to rapid oxidative addition. If you intend to use this molecule strictly as a nucleophile (boronic acid), its own iodo group acts as a competing electrophile, leading to rapid oligomerization. Second, the chlorine atom at the 2-position creates steric bulk ortho to the boronic acid. This steric hindrance severely retards the transmetalation step in the desired cross-coupling cycle. As the lifetime of the Pd(II) intermediate increases, the probability of off-target pathways—such as oxidative homocoupling—rises exponentially.

Q: What is the mechanistic cause of the symmetrical biaryl byproduct? A: The formation of the symmetrical biaryl (oxidative homocoupling) is primarily driven by the presence of molecular oxygen (1)[1]. Trace O2 oxidizes the active Pd(0) catalyst to an electrophilic Pd(II)-peroxo or hydroxo complex, a well-documented side reaction competing with cross-coupling (2)[2]. This oxidized species rapidly undergoes two sequential transmetalation events with the boronic acid, followed by reductive elimination to yield the homocoupled product, completely bypassing the aryl halide[1].

Q: How do I select the right catalyst and ligand to suppress this? A: Avoid Pd(II) precatalysts like Pd(OAc)2. Pd(II) sources require in situ reduction to the active Pd(0) state, a process that often consumes the boronic acid and triggers initial homocoupling (3)[3]. Instead, use a true Pd(0) source like Pd2(dba)3 or Pd(PPh3)4[1]. Pair this with bulky, electron-rich phosphine ligands such as XPhos or SPhos. Their electron density accelerates the final reductive elimination step, while their steric bulk physically blocks the coordination of a second boronic acid molecule, thereby shutting down the double transmetalation pathway (4)[4].

Q: Does the method of reagent addition matter? A: Yes. The kinetics of the side reaction dictate the addition strategy. Oxidative homocoupling is a bimolecular process with respect to the boronic acid (second-order), whereas the desired transmetalation in cross-coupling is first-order. By using a syringe pump to slowly add the boronic acid over 1–2 hours, you maintain a near-zero instantaneous concentration of the boronic acid in the reaction vessel, kinetically starving the homocoupling pathway[4]. Furthermore, careful selection of the base can shift the rate-limiting step and determine chemoselectivity (5)[5].

Quantitative Data: Condition Optimization

The table below summarizes how different reaction parameters impact the product distribution when working with sterically hindered, sensitive boronic acids.

Table 1: Optimization Matrix for Suppressing Homocoupling

ParameterSub-optimal Condition (High Homocoupling)Optimized Condition (Low Homocoupling)Mechanistic Rationale
Atmosphere Standard N2 balloon (Sparging)Freeze-Pump-Thaw (Argon)Removes >99.9% of dissolved O2, preventing Pd(0) oxidation to the highly electrophilic Pd(II)-peroxo species.
Catalyst Source Pd(OAc)2 (Pd(II) precatalyst)Pd2(dba)3 (Pd(0) source)Pd(II) requires in situ reduction, which consumes the boronic acid and initiates the homocoupling cycle.
Ligand PPh3 (Small, neutral)XPhos or SPhos (Bulky, electron-rich)Accelerates reductive elimination; steric bulk prevents the formation of bis-boronate Pd(II) complexes.
Addition Method All-at-once additionSyringe pump (over 1-2 hours)Keeps instantaneous boronic acid concentration low, kinetically disfavoring bimolecular homocoupling.

Self-Validating Experimental Protocol

To successfully cross-couple (2-Chloro-5-iodophenyl)boronic acid while minimizing homocoupling, utilize this strictly anaerobic, slow-addition protocol. This workflow includes built-in visual and analytical checkpoints to validate the integrity of the reaction in real-time.

Phase 1: Reagent Preparation & Rigorous Degassing
  • Prepare the Catalyst Solution: In a Schlenk flask, dissolve your target aryl halide electrophile (1.0 equiv), Pd2(dba)3 (2 mol%), and XPhos (4 mol%) in anhydrous 1,4-dioxane.

  • Prepare the Boronic Acid Solution: In a separate, sealed vial, dissolve (2-Chloro-5-iodophenyl)boronic acid (1.2 equiv) in anhydrous 1,4-dioxane.

  • Freeze-Pump-Thaw (3 Cycles): Submerge both vessels in liquid nitrogen until completely frozen. Apply high vacuum for 5 minutes. Isolate the vacuum and thaw the flasks in a warm water bath. Backfill with ultra-pure Argon. Repeat this cycle three times.

    • Validation Checkpoint: During the final thaw, no micro-bubbles should evolve from the solvent. If bubbling occurs, dissolved oxygen remains; perform a fourth cycle.

Phase 2: Reaction Assembly & Activation
  • Base Addition: Under a positive pressure of Argon, add a rigorously degassed aqueous solution of K3PO4 (2.0 equiv) to the Schlenk flask containing the catalyst and electrophile. Heat the mixture to 80°C.

    • Validation Checkpoint: Upon heating, the catalyst solution should transition to a deep, clear red/purple, indicating the formation of the active L-Pd(0) species. If the solution rapidly shifts to black, Pd black has precipitated. This indicates catalyst death, almost certainly due to oxygen ingress or ligand degradation. Abort and restart.

Phase 3: Syringe Pump Addition & Monitoring
  • Slow Addition: Draw the degassed boronic acid solution into a gas-tight syringe. Using a syringe pump, add the solution dropwise into the heated reaction mixture over a period of 90 to 120 minutes.

  • Reaction Monitoring: Allow the reaction to stir for an additional 2 hours post-addition.

    • Validation Checkpoint: Monitor the reaction via TLC (UV active) or LC-MS. A successful trajectory will show the consumption of the target aryl halide without the appearance of a highly non-polar spot (the symmetrical biaryl). If the boronic acid is consumed but the aryl halide remains unreacted, homocoupling has outcompeted your cross-coupling.

References

  • Benchchem. "Strategies to minimize homocoupling in Suzuki reactions."
  • Benchchem. "Strategies to minimize homocoupling in Suzuki reactions of boronic acids."
  • Benchchem. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions."
  • Journal of the American Chemical Society.
  • PMC.

Sources

Troubleshooting

Purification methods for (2-Chloro-5-iodophenyl)boronic acid reaction mixtures

Technical Support Center: Purification of (2-Chloro-5-iodophenyl)boronic Acid (2-Chloro-5-iodophenyl)boronic acid is a highly valuable bifunctional building block, frequently utilized in sequential cross-coupling reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of (2-Chloro-5-iodophenyl)boronic Acid

(2-Chloro-5-iodophenyl)boronic acid is a highly valuable bifunctional building block, frequently utilized in sequential cross-coupling reactions and as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as the SGLT2 inhibitor Empagliflozin[1]. However, the isolation of this compound is notoriously challenging due to its amphiphilic nature, its tendency to undergo reversible dehydration, and its strong interaction with chromatographic stationary phases[2][3].

This technical guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-yield purification of (2-chloro-5-iodophenyl)boronic acid reaction mixtures.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: My crude NMR shows a complex mixture with broad, overlapping peaks, but LC-MS indicates the correct mass. Is my product degrading? A: Your product is likely not degrading; it is undergoing dynamic dehydration. Boronic acids reversibly trimerize to form six-membered cyclic anhydrides known as boroxines, releasing water in the process[4][5]. Because this equilibrium is highly dependent on concentration, temperature, and solvent moisture, a single sample often contains a fluctuating mixture of the monomeric acid and the trimeric boroxine. Diagnostic Fix: To resolve the NMR spectrum, add a drop of D₂O to your NMR tube (e.g., in DMSO-d₆ or CD₃OD). The excess water will drive the equilibrium entirely toward the monomeric boronic acid, instantly sharpening the signals.

Q2: I attempted to purify the crude mixture via silica gel flash chromatography. My recovery was <20%, and the product streaked across the entire column. How can I improve this? A: Direct chromatography of free arylboronic acids should be avoided. The sp²-hybridized boron atom possesses a vacant p-orbital (making it a Lewis acid), and the hydroxyl groups act as strong hydrogen-bond donors[6]. These features cause the compound to bind irreversibly to the silanol groups on the silica gel stationary phase[2]. Solution: Abandon standard silica gel chromatography. If chromatographic separation is absolutely necessary, you must first mask the boronic acid by converting it to a pinacol ester. Otherwise, rely on acid-base extraction or crystallization.

Q3: My reaction mixture contains a significant amount of 1-chloro-4-iodobenzene (the protodeboronated byproduct). How do I separate this from the desired product? A: Protodeboronation is a common side reaction during the aqueous quench of the organometallic intermediate. Because 1-chloro-4-iodobenzene lacks the boronic acid moiety, it cannot form a water-soluble complex. You can separate them using an acid-base extraction. By treating the mixture with aqueous NaOH, the neutral boronic acid is converted into the water-soluble, tetrahedral sodium boronate complex [ArB(OH)₃]⁻[7]. The non-polar 1-chloro-4-iodobenzene remains in the organic phase and is easily washed away.

Q4: During the acid-base extraction, I formed a severe emulsion, and upon acidification, my product oiled out instead of precipitating. What went wrong? A: Emulsions in this workflow are typically caused by residual reaction solvents (like THF) or byproducts (like isopropanol from the triisopropyl borate quench)[3]. These water-miscible organics increase the solubility of the neutral boronic acid in the aqueous layer and disrupt phase separation. Solution: You must rigorously remove all volatile organics via rotary evaporation before adding the sodium hydroxide solution. If the product still oils out upon acidification, extract the acidic aqueous layer with ethyl acetate rather than relying on precipitation.

Part 2: Purification Workflows

The following diagram illustrates the logical progression of isolating the free boronic acid from a crude reaction mixture, bypassing the pitfalls of chromatography.

G A Crude Reaction Mixture (Boronic Acid + Boroxine + Impurities) B Rotary Evaporation (Strictly remove THF/iPrOH) A->B C Aqueous NaOH Extraction (Forms water-soluble boronate) B->C D Organic Wash (e.g., MTBE) (Removes 1-chloro-4-iodobenzene) C->D E Acidification with HCl (pH < 2) (Regenerates neutral boronic acid) D->E F Filtration or EtOAc Extraction (Isolates pure product) E->F

Stepwise acid-base purification workflow for isolating free arylboronic acids.

Part 3: Step-by-Step Methodologies

Protocol A: Optimized Acid-Base Extraction (Primary Method)

This protocol is designed to self-validate by using pH indicators to ensure complete ionization and protonation states.

  • Solvent Removal: Transfer the quenched crude reaction mixture to a round-bottom flask. Concentrate completely under reduced pressure (40 °C, down to 20 mmHg) to remove all traces of THF and isopropanol.

  • Basification: Suspend the crude residue in a 1.0 M aqueous NaOH solution (approx. 5 mL per gram of expected product). Stir vigorously for 30 minutes.

    • Self-Validation: Check the pH; it must be >12 to ensure complete conversion to the tetrahedral boronate anion.

  • Organic Wash: Transfer the basic aqueous layer to a separatory funnel. Extract with Methyl tert-butyl ether (MTBE) or diethyl ether (3 × 0.5 volumes). Discard the organic layers (this removes the 1-chloro-4-iodobenzene and homocoupled byproducts).

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stir bar. Cool to 0–5 °C in an ice bath. Slowly add 2.0 M HCl dropwise until the solution is highly acidic.

    • Self-Validation: The pH must be <2. A thick white/off-white precipitate of (2-chloro-5-iodophenyl)boronic acid should form immediately[8].

  • Isolation: If the precipitate is crystalline, isolate via vacuum filtration, wash with ice-cold water, and dry under high vacuum. If the product oils out, extract the aqueous layer with Ethyl Acetate (3 × 0.5 volumes), dry over anhydrous Na₂SO₄, and concentrate to yield the solid product.

Protocol B: Conversion to Potassium Trifluoroborate Salt (Alternative Method)

When the free boronic acid resists crystallization or purification, converting it to a stable potassium trifluoroborate (BF₃K) salt is a highly robust alternative[8][9].

  • Dissolution: Dissolve the crude (2-chloro-5-iodophenyl)boronic acid in methanol (approx. 4 mL/g).

  • Salt Formation: Cool the solution to 5 °C. Add a saturated aqueous solution of Potassium Hydrogen Difluoride (KHF₂, 3.0–4.2 equivalents) dropwise over 10 minutes[8][9].

  • Reaction: Remove the ice bath and stir at room temperature for 30–60 minutes. A thick white slurry will form.

    • Self-Validation: Monitor the reaction by ¹¹B-NMR. The disappearance of the broad boronic acid peak (~30 ppm) and the appearance of a sharp quartet (~3–5 ppm) indicates complete conversion[8].

  • Isolation: Concentrate the mixture under reduced pressure to remove methanol. Triturate the resulting solid with hot acetone to dissolve the product, leaving inorganic salts behind. Filter, then concentrate the acetone filtrate to yield the pure potassium (2-chloro-5-iodophenyl)trifluoroborate salt.

Part 4: Quantitative Data Presentation

The table below summarizes the expected outcomes and operational parameters for the three primary purification strategies applied to this specific compound.

Purification StrategyTypical Recovery (%)Typical Purity (%)ScalabilityProcessing TimeBest Use Case
Acid-Base Extraction 75 – 85%> 95%Excellent (Up to kg scale)4 – 6 HoursStandard isolation of the free boronic acid.
KHF₂ Salt Conversion 80 – 90%> 98%Excellent6 – 8 HoursWhen the free acid resists crystallization or requires long-term storage.
Silica Gel Chromatography < 20%VariablePoor8+ HoursNot Recommended. Causes severe streaking and product loss.
Pinacol Esterification + Silica 85 – 95%> 98%Moderate12 – 24 HoursWhen the downstream application requires a protected boronate ester.

Sources

Reference Data & Comparative Studies

Validation

A Chemoselective Cross-Coupling Guide: Pinacol Esters vs. Free Boronic Acids of 2-Chloro-5-iodobenzene

As drug development workflows demand increasingly complex, multi-functionalized active pharmaceutical ingredients (APIs), the strategic use of polyhalogenated building blocks has become paramount. 2-Chloro-5-iodobenzene...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development workflows demand increasingly complex, multi-functionalized active pharmaceutical ingredients (APIs), the strategic use of polyhalogenated building blocks has become paramount. 2-Chloro-5-iodobenzene derivatives are highly prized in this context because they possess three distinct reactive vectors: a highly reactive C–I bond, a moderately reactive C–Cl bond, and a nucleophilic boron site.

However, integrating a nucleophile and a highly reactive electrophile into the same molecule presents a profound synthetic dilemma: How do we prevent the molecule from polymerizing itself?

This guide objectively compares the free boronic acid and the pinacol ester (Bpin) of 2-chloro-5-iodobenzene, demonstrating how the choice of the boron moiety dictates stability, purification, and orthogonal reactivity.

The Causality of Chemoselectivity: C–I vs. C–Cl

Before addressing the boron group, we must understand the causality behind the halogen chemoselectivity. In palladium-catalyzed cross-coupling, oxidative addition is the rate-determining step for substrate activation. The bond dissociation energy (BDE) of a C–I bond is approximately 57 kcal/mol, whereas the C–Cl bond is significantly stronger at 84 kcal/mol[1].

This massive thermodynamic difference allows a Pd(0) catalyst to oxidatively add to the C–I bond exclusively at room temperature to 50°C[2]. The C–Cl bond remains completely intact, serving as a dormant electrophile for late-stage functionalization under more forcing conditions.

The Core Trade-off: Free Boronic Acid vs. Pinacol Ester

Because the internal C–I bond is exceptionally reactive, attempting to use 2-chloro-5-iodophenylboronic acid as the nucleophile in a standard Suzuki-Miyaura coupling will inevitably lead to uncontrolled self-condensation. Therefore, this building block must be utilized strategically: the C–I bond must be functionalized first .

The Free Boronic Acid (-B(OH)₂): High Reactivity, Low Control

Free boronic acids are highly reactive and readily undergo transmetalation. If 2-chloro-5-iodophenylboronic acid is exposed to a Pd(0) catalyst and a base, the free boronic acid of one molecule will instantly react with the C–I bond of another, causing rapid oligomerization. Furthermore, free boronic acids are highly susceptible to protodeboronation (cleavage of the C–B bond) in basic aqueous media[3], and their high polarity makes them streak on silica gel, complicating purification.

The Pinacol Ester (-Bpin): Masked Orthogonality

The pinacol ester resolves this dilemma. The Bpin group acts as a "masked" boronic acid. Because it is sterically shielded, it requires pre-hydrolysis by an oxygen-based nucleophile (like aqueous hydroxide or phosphate) to become active[3]. Under anhydrous cross-coupling conditions (such as a Sonogashira coupling), the Bpin group is completely dormant. This provides orthogonal reactivity , allowing the chemist to functionalize the C–I bond while the Bpin group safely waits in reserve. Additionally, Bpin esters are highly stable on silica gel, allowing for standard column chromatography[4].

Quantitative Data Comparison
PropertyFree Boronic Acid (-B(OH)₂)Pinacol Ester (-Bpin)
Physical State Often amorphous, prone to trimerization (boroxines)Crystalline solid or stable liquid
Chromatographic Stability Poor (streaks heavily on silica gel)Excellent (compatible with standard silica)[4]
Protodeboronation Risk High (especially in aqueous base)[3]Low (steric shielding protects the C–B bond)
Atom Economy High (byproduct is water/borate)Lower (byproduct is pinacol)
Orthogonal Reactivity Poor (spontaneous self-condensation with C–I)Excellent (dormant under anhydrous conditions)

Mechanistic Visualizations

Orthogonality Substrate 2-Chloro-5-iodophenylboronic acid Derivative BOH Free Boronic Acid B(OH)2 (Highly Reactive) Substrate->BOH Bpin Pinacol Ester Bpin (Masked / Dormant) Substrate->Bpin Polymer Uncontrolled Self-Condensation (Polymerization) BOH->Polymer Pd(0), Base Step1 Anhydrous Cross-Coupling (e.g., Sonogashira at C-I) Bpin->Step1 Pd(0), CuI, Amine Intermediate Functionalized Bpin Intermediate (C-Cl and Bpin intact) Step1->Intermediate

Caption: Workflow demonstrating how the Bpin ester prevents uncontrolled self-condensation during C-I functionalization.

Activation Bpin Ar-Bpin (Stable Ester) Hydrolysis Aqueous Base (Pre-hydrolysis) Bpin->Hydrolysis Boronate [Ar-B(OH)3]- (Reactive Boronate) Bpin->Boronate Direct Attack (Slow) BOH Ar-B(OH)2 (Active Acid) Hydrolysis->BOH BOH->Boronate OH- TransMet Transmetalation to Pd(II) Boronate->TransMet

Caption: Pre-hydrolytic activation pathway of the Bpin ester required for subsequent Suzuki-Miyaura transmetalation.

Self-Validating Experimental Protocol

To prove the causality of this orthogonality, we present a two-step functionalization protocol. This system validates the stability of the Bpin group during C–I activation, followed by its deliberate hydrolysis for C–C bond formation.

Step 1: Chemoselective Sonogashira Coupling (C–I Activation)

Objective: Functionalize the C–I bond while keeping the Bpin and C–Cl groups intact.

  • Preparation: To an oven-dried Schlenk flask, add 2-chloro-5-iodophenylboronic acid pinacol ester (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Solvent & Base: Evacuate and backfill with N₂ (3x). Add anhydrous Triethylamine (Et₃N) to achieve a 0.2 M concentration, followed by phenylacetylene (1.1 eq).

  • Reaction: Stir at 25°C for 4 hours.

  • Causality Check: The low BDE of the C–I bond allows oxidative addition at room temperature[1]. The use of anhydrous Et₃N ensures the Bpin group is not hydrolyzed to the active boronate[3], preventing any Suzuki-type self-condensation. The C–Cl bond remains untouched due to its high activation barrier[2].

  • Purification: Filter through Celite, concentrate, and purify directly via silica gel chromatography (the Bpin group is highly stable on silica[4]).

Step 2: Suzuki-Miyaura Coupling (Bpin Activation)

Objective: Activate the dormant Bpin group to couple with an external aryl bromide.

  • Preparation: To a new flask, add the purified Bpin intermediate from Step 1 (1.0 eq), 4-bromoanisole (1.2 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent & Base: Add 1,4-Dioxane (0.2 M) and a 2M aqueous solution of K₃PO₄ (3.0 eq).

  • Reaction: Heat to 80°C for 12 hours.

  • Causality Check: The introduction of aqueous K₃PO₄ initiates the pre-hydrolytic pathway, converting the dormant Bpin ester into the highly reactive trihydroxyboronate anion[3]. We select Pd(dppf)Cl₂ because its wide bite-angle enforces a cis-geometry on the palladium center, accelerating reductive elimination and overcoming the steric hindrance of the ortho-chloro substituent.

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for (2-Chloro-5-iodophenyl)boronic Acid Purity Analysis: A Comparative Guide

Introduction (2-Chloro-5-iodophenyl)boronic acid is a highly versatile, halogenated building block widely utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. Accurate determination of its pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-Chloro-5-iodophenyl)boronic acid is a highly versatile, halogenated building block widely utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. Accurate determination of its purity is critical, as impurities such as deboronated degradants (e.g., 1-chloro-4-iodobenzene), regioisomers, and residual starting materials can severely impact downstream catalytic efficiency and yield.

However, the HPLC analysis of boronic acids presents unique physicochemical challenges. The electron-deficient, empty p-orbital of the boron atom acts as a strong Lewis acid, making it highly susceptible to interactions with nucleophiles. In reversed-phase HPLC (RP-HPLC), this manifests as severe peak tailing due to secondary interactions with residual silanols on silica-based stationary phases. Furthermore, boronic acids are prone to on-column degradation (e.g., hydrolysis or deboronation) under standard aqueous conditions, as detailed in [1].

As a Senior Application Scientist, I have structured this guide to objectively compare a traditional RP-HPLC approach against an optimized, low-silanol method. Every protocol detailed herein is designed as a self-validating system in strict accordance with the[2].

Scientific Causality: Overcoming Boronic Acid Analytical Artifacts

Before executing the protocols, it is essential to understand the causality behind the experimental method design:

  • Sample Diluent Selection: Traditional sample preparations using protic solvents (like methanol or water mixtures) can induce pre-injection hydrolysis or solvolysis of boronic derivatives. Utilizing an aprotic solvent, such as 100% Acetonitrile (ACN), is critical to stabilizing the compound prior to injection[3].

  • Stationary Phase Chemistry: Standard fully porous C18 columns often possess a high density of active residual silanols. When analyzing (2-Chloro-5-iodophenyl)boronic acid, these silanols act as nucleophiles, leading to peak broadening and on-column degradation. Selecting a column with low residual silanol activity (e.g., sterically protected or high-strength silica[HSS] with advanced end-capping) mitigates these Lewis acid-base interactions, a principle supported by[4].

  • Mobile Phase pH: The addition of 0.1% Formic Acid (FA) serves a dual purpose: it suppresses the ionization of any remaining surface silanols on the column and keeps the boronic acid in its fully protonated, neutral state, thereby sharpening the chromatographic peak and preventing degradation[1].

Workflow A Boronic Acid Sample (2-Chloro-5-iodophenyl)boronic acid B Sample Preparation Aprotic Solvent (100% ACN) A->B C Column Selection Low-Silanol / Sterically Protected B->C D Mobile Phase Acidic Additive (0.1% FA) B->D E ICH Q2(R2) Validation Specificity, Linearity, LOD/LOQ C->E D->E F Validated Purity Method E->F

Analytical workflow for boronic acid method development and validation.

Comparative Experimental Design

To demonstrate the impact of these mechanistic choices, we compare two distinct HPLC methods for the purity analysis of (2-Chloro-5-iodophenyl)boronic acid.

  • Method A (Traditional Approach): Standard fully porous C18 column (5 µm, 150 x 4.6 mm) with a 50:50 Water/Methanol sample diluent and unbuffered mobile phases.

  • Method B (Optimized Approach): Low-silanol, high-strength silica T3 column (2.5 µm, 100 x 4.6 mm) with 100% Acetonitrile sample diluent and 0.1% Formic Acid in the mobile phase.

Step-by-Step Experimental Protocols

Protocol 1: Preparation of Mobile Phases
  • Aqueous Phase (Mobile Phase A): For Method B, add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes. (Method A uses unbuffered ultrapure water).

  • Organic Phase (Mobile Phase B): For Method B, add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Degas via sonication. (Method A uses standard HPLC-grade Methanol).

Protocol 2: Sample and Standard Preparation
  • Diluent Preparation: Ensure all glassware is completely dry to prevent moisture-induced degradation. Use 100% HPLC-grade Acetonitrile for Method B.

  • Stock Solution: Accurately weigh 10.0 mg of (2-Chloro-5-iodophenyl)boronic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the respective diluent to achieve a concentration of 1.0 mg/mL.

  • Working Solutions: Perform serial dilutions using the respective diluent to prepare calibration standards ranging from 0.5 µg/mL to 100 µg/mL. Prepare a separate spiked sample containing 1.0% of the deboronated impurity (1-chloro-4-iodobenzene) to test method specificity.

Protocol 3: HPLC Chromatographic Conditions
  • System: Quaternary pump HPLC with Photodiode Array (PDA) detector.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Elevated temperatures can exacerbate on-column hydrolysis; 30°C provides an optimal balance between backpressure reduction and analyte stability)[1].

  • Detection Wavelength: 230 nm (optimal UV absorbance for halogenated aromatic rings).

  • Injection Volume: 5 µL.

  • Gradient Program (Method B):

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: Linear gradient to 95% B

    • 12.0 - 15.0 min: Hold at 95% B

    • 15.0 - 15.1 min: Return to 5% B

    • 15.1 - 20.0 min: Re-equilibration

Validation Data & Performance Comparison

The validation was executed following the ICH Q2(R2) framework, evaluating Specificity, Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Accuracy, and Precision[5].

Table 1: Comparative Validation Metrics for (2-Chloro-5-iodophenyl)boronic Acid Analysis

Validation ParameterICH Q2(R2) Acceptance CriteriaMethod A (Standard C18)Method B (Low-Silanol T3)
Specificity (Resolution from Impurities) Rs > 1.51.1 (Co-elution with degradant)2.8 (Baseline resolution)
Peak Tailing Factor (Tf) Tf ≤ 1.52.4 (Severe tailing)1.1 (Symmetrical peak)
Linearity (R²) R² ≥ 0.9990.985 (Non-linear at low conc.)0.9998
LOD / LOQ (µg/mL) Signal-to-Noise ≥ 3 / 102.5 / 8.00.15 / 0.50
Method Precision (% RSD) % RSD ≤ 2.0% (n=6)4.2%0.6%
Recovery (Accuracy) 98.0% - 102.0%88.5% (On-column loss)99.8%
Data Interpretation and Causality

The quantitative data in Table 1 definitively demonstrates the superiority of Method B. In Method A, the high peak tailing factor (2.4) is a direct consequence of the Lewis acid-base interaction between the boronic acid and residual silanols. This tailing artificially inflates the peak width, reducing the resolution (Rs = 1.1) between the main peak and its structurally similar deboronated impurity. Furthermore, the poor recovery (88.5%) in Method A indicates active on-column degradation during the chromatographic run.

Conversely, Method B's use of a low-silanol stationary phase coupled with an acidic, aprotic environment completely suppresses these secondary interactions. This results in a highly symmetrical peak (Tf = 1.1), excellent recovery (99.8%), and an LOQ (0.50 µg/mL) that is 16 times more sensitive than the traditional approach, fully satisfying ICH Q2(R2) regulatory standards for purity analysis[6].

Conclusion

For the rigorous purity analysis of (2-Chloro-5-iodophenyl)boronic acid, traditional HPLC methods fall short due to the unique reactivity of the boronic acid moiety. By applying a first-principles approach to analytical chemistry—specifically utilizing aprotic sample diluents, low-silanol column chemistries, and acidic mobile phases—researchers can develop a highly robust, stability-indicating method. Method B not only prevents analytical artifacts but also ensures that the validation data holds up to the stringent scrutiny of ICH Q2(R2) guidelines, safeguarding the integrity of downstream pharmaceutical development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency, 2023. URL: [Link]

  • Kumar, Archana, et al. "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC." Journal of Liquid Chromatography & Related Technologies, ResearchGate, 2015. URL:[Link]

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System." Waters Application Notes, 2023. URL:[Link]

Sources

Validation

Spectroscopic validation of cross-coupling products from (2-Chloro-5-iodophenyl)boronic acid

Strategic Orthogonality: Spectroscopic Validation of Cross-Coupling Products from (2-Chloro-5-iodophenyl)boronic Acid Introduction For drug development professionals and synthetic chemists, the rapid assembly of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Orthogonality: Spectroscopic Validation of Cross-Coupling Products from (2-Chloro-5-iodophenyl)boronic Acid

Introduction

For drug development professionals and synthetic chemists, the rapid assembly of complex polyaromatic scaffolds requires building blocks with highly differentiated reactive sites. (2-Chloro-5-iodophenyl)boronic acid (CAS 1793005-88-5) represents a premier trifunctional scaffold. It offers three distinct vectors for carbon-carbon and carbon-heteroatom bond formation:

  • A highly reactive C–I bond (rapid oxidative addition).

  • A transmetalation-ready C–B(OH)₂ bond (Suzuki-Miyaura coupling).

  • A kinetically inert C–Cl bond (late-stage functionalization).

This guide provides a comparative analysis of this building block against traditional dihalobenzenes, details a self-validating experimental protocol for its orthogonal functionalization, and outlines the definitive spectroscopic signatures required to confirm chemoselectivity.

Comparative Performance Analysis

When designing an iterative cross-coupling sequence, the choice of the polyhalogenated building block dictates the overall yield, the necessity for protecting groups, and the clarity of spectroscopic validation. Table 1 objectively compares (2-Chloro-5-iodophenyl)boronic acid with alternative scaffolds.

Table 1: Comparative Reactivity and Chemoselectivity of Polyfunctional Aryl Building Blocks

Building BlockC–I ReactivityTransmetalation VectorC–X Reactivity (Late Stage)Orthogonal Steps AllowedSpectroscopic Clarity (NMR)
(2-Chloro-5-iodophenyl)boronic acid High (Fast Ox. Add.)Yes (C–B bond)Low (C–Cl requires SPhos/XPhos)3 distinct steps High (Distinct 1,2,4 splitting)
(2-Bromo-5-iodophenyl)boronic acid HighYes (C–B bond)Moderate (C–Br competitive with C–B)2–3 steps (requires strict temp control)Moderate
1-Chloro-2,4-diiodobenzene High (C–I bond)NoLow (C–Cl bond)2 stepsLow (Symmetric/Overlapping)

Workflow for Orthogonal Cross-Coupling

To exploit the three reactive sites without competitive side reactions, a strict hierarchy of reactivity must be enforced. The boronic acid is first masked as an N-methyliminodiacetic acid (MIDA) boronate[1]. This rehybridizes the boron atom to sp³, shutting down transmetalation and allowing the C–I bond to undergo selective oxidative addition.

Workflow SM (2-Chloro-5-iodophenyl)boronic acid [Trifunctional Core] MIDA MIDA Protection (Blocks C-B Transmetalation) SM->MIDA MIDA, PhMe/DMSO Reflux, -H2O Coupling1 Chemoselective Suzuki (C-I) [Fast Oxidative Addition] MIDA->Coupling1 Ar-B(OH)2, Pd(dppf)Cl2 K3PO4, Dioxane Deprotect MIDA Deprotection (Restores sp2 Boron) Coupling1->Deprotect 1M NaOH (aq) THF, RT Coupling2 Second Suzuki (C-B) [Standard Transmetalation] Deprotect->Coupling2 Ar'-Br, Pd(PPh3)4 Na2CO3, PhMe/H2O Coupling3 Buchwald-Hartwig (C-Cl) [Requires SPhos/XPhos] Coupling2->Coupling3 Ar''-NH2, Pd2(dba)3 SPhos, NaOtBu

Workflow illustrating the orthogonal, three-stage cross-coupling strategy utilizing (2-Chloro-5-iodophenyl)boronic acid.

Self-Validating Experimental Protocols

The following methodology describes the MIDA protection and subsequent chemoselective Suzuki-Miyaura coupling at the C–I bond. This protocol is designed as a self-validating system —each step contains a binary spectroscopic checkpoint that must be met before proceeding.

Step 1: MIDA Protection (Blocking Transmetalation)
  • Procedure: Suspend (2-Chloro-5-iodophenyl)boronic acid (1.0 equiv) and MIDA (1.2 equiv) in a 10:1 mixture of Toluene/DMSO. Reflux for 12 hours using a Dean-Stark trap.

  • Causality: The condensation releases three equivalents of water. The Dean-Stark trap continuously removes this water, driving the thermodynamic equilibrium entirely to the protected boronate. DMSO is required to solubilize the highly polar MIDA reagent.

  • Self-Validation Checkpoint (¹¹B NMR): Analyze the crude mixture. A successful reaction shows the complete disappearance of the broad sp² boron signal at ~29 ppm and the emergence of a sharp sp³ boron singlet at ~11.5 ppm. If the 29 ppm peak persists, transmetalation will competitively occur in Step 2[1].

Step 2: Chemoselective Suzuki Coupling at C–I
  • Procedure: Combine the MIDA boronate (1.0 equiv), phenylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (5 mol%), and anhydrous K₃PO₄ (3.0 equiv) in dry 1,4-dioxane. Stir at 60 °C for 12 hours.

  • Causality: Anhydrous K₃PO₄ is chosen because MIDA boronates are sensitive to aqueous bases (which trigger deprotection) but stable to mild, anhydrous basic suspensions. Pd(dppf)Cl₂ facilitates rapid oxidative addition into the C–I bond. The C–Cl bond remains untouched because its oxidative addition barrier is too high for dppf at 60 °C; activating the C–Cl bond would require specialized electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos) and higher temperatures[2].

  • Self-Validation Checkpoint (HRMS): Analyze the crude product. The complete loss of the iodine isotope and retention of the 3:1 chlorine isotope pattern confirms absolute chemoselectivity.

Spectroscopic Validation Logic (NMR & MS)

The ultimate proof of chemoselectivity lies in the spectroscopic data. Relying solely on reaction conversion is insufficient; you must prove which bond reacted.

Nuclear Magnetic Resonance (NMR) Signatures

¹H NMR (Proton Tracking): The starting material exhibits a classic 1,2,4-trisubstituted aromatic splitting pattern:

  • H3 (ortho to Cl): ~7.20 ppm (d, J = 8.5 Hz)

  • H4 (meta to Cl, ortho to I): ~7.65 ppm (dd, J = 8.5, 2.0 Hz)

  • H6 (ortho to B, ortho to I): ~8.10 ppm (d, J = 2.0 Hz)

Post-Coupling Shift: Upon substitution of the iodine atom with a phenyl ring, the heavy-atom shielding effect of iodine is removed. Consequently, the H4 and H6 protons will experience a significant downfield shift (typically +0.3 to +0.5 ppm), while the coupling constants (J = 8.5, 2.0 Hz) remain rigidly intact. This structural retention proves the core aromatic scaffold has not isomerized[3].

¹³C NMR (Carbon Tracking): The C–I carbon in the starting material appears characteristically upfield (~90–95 ppm) due to the heavy atom effect. In the cross-coupled product, this signal disappears, replaced by a standard aromatic quaternary carbon signal (~135–140 ppm).

Mass Spectrometry (HRMS-ESI) Isotope Tracking

Chlorine naturally exists as two stable isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio, while Iodine is monoisotopic (¹²⁷I).

  • Starting Material: Exhibits a distinct [M-H]⁻ molecular ion cluster with a strict 3:1 intensity ratio separated by 2 m/z units, heavily shifted by the mass of iodine.

  • Product Validation: Following the C–I coupling, the mass decreases by 126.9 amu (loss of I) and increases by the mass of the incoming nucleophile. Crucially, the 3:1 isotopic cluster must remain completely intact . If a 1:1 or monoisotopic pattern emerges, it indicates catastrophic competitive activation of the C–Cl bond.

Sources

Comparative

GC-MS Analysis of (2-Chloro-5-iodophenyl)boronic Acid Degradation Products: A Comparative Methodological Guide

The Analytical Challenge of Halo-Arylboronic Acids (2-Chloro-5-iodophenyl)boronic acid (CAS 1793005-88-5) is a highly functionalized organoboron building block widely utilized in Suzuki-Miyaura cross-coupling reactions f...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Halo-Arylboronic Acids

(2-Chloro-5-iodophenyl)boronic acid (CAS 1793005-88-5) is a highly functionalized organoboron building block widely utilized in Suzuki-Miyaura cross-coupling reactions for drug development 1. Despite its synthetic utility, the carbon-boron bond is susceptible to environmental degradation, primarily yielding two breakdown products:

  • 1-Chloro-4-iodobenzene: Formed via protodeboronation , a heterolytic cleavage of the C-B bond accelerated by heat, moisture, or basic conditions, which replaces the boronic acid moiety with a proton [[2]]().

  • 2-Chloro-5-iodophenol: Formed via oxidation , where the boronic acid group is converted into a hydroxyl group.

Quantifying these degradation products alongside the intact parent compound using Gas Chromatography-Mass Spectrometry (GC-MS) presents a severe analytical challenge. Free boronic acids possess an empty p-orbital and readily form hydrogen-bonded networks. When introduced into a high-temperature GC injection port (typically >200°C), they undergo a thermally induced dehydration and trimerization reaction to form cyclic boroxine anhydrides 3. This artifact formation destroys quantitative accuracy.

Mechanistic Pathways & Workflow Visualization

To bypass thermal degradation artifacts, researchers must choose between direct GC-MS, derivatized GC-MS, or LC-MS/MS. Derivatization with a diol, such as pinacol, converts the free boronic acid into a highly volatile and thermally stable pinacol boronate ester, preventing boroxine formation [[4]]().

Workflow Start (2-Chloro-5-iodophenyl) boronic acid Degradation Environmental Degradation (Heat, Light, Moisture) Start->Degradation DirectGC Method A: Direct GC-MS (Injector at 250°C) Start->DirectGC Deriv Method B: Pinacol Deriv. (60°C, 30 min) Start->Deriv Protodeboronation Protodeboronation (1-Chloro-4-iodobenzene) Degradation->Protodeboronation Oxidation Oxidation (2-Chloro-5-iodophenol) Degradation->Oxidation Analysis Accurate GC-MS Quantification Protodeboronation->Analysis Oxidation->Analysis Boroxine Thermal Artifact: Boroxine Trimerization DirectGC->Boroxine Dehydration (-H2O) Inaccurate Complex Chromatogram (Poor Quantification) Boroxine->Inaccurate PinacolEster Pinacol Boronate Ester (Thermally Stable) Deriv->PinacolEster PinacolEster->Analysis

Workflow comparing thermal degradation in direct GC-MS vs. stability in derivatized GC-MS.

Self-Validating Experimental Protocol: Pinacol Derivatization (Method B)

To ensure scientific integrity, the following protocol incorporates internal standards and blank validations to create a closed, self-validating analytical system.

Step 1: Internal Standard Addition

  • Procedure: Spike 1.0 mL of the sample extract (dissolved in anhydrous THF) with 10 µL of a 1.0 mg/mL mesitylene solution.

  • Causality: Mesitylene acts as an inert internal standard. Because it does not react with pinacol and is thermally stable, it provides a fixed reference peak to normalize any variations in derivatization efficiency or GC injection volume, ensuring robust quantification 2.

Step 2: Pinacol Derivatization

  • Procedure: Add 500 µL of a 50 mM pinacol solution (prepared in anhydrous THF) to the spiked sample. Seal the vial tightly and incubate at 60°C for 30 minutes.

  • Causality: The empty p-orbital of the boron atom readily accepts electrons from the diol. Heating at 60°C provides the necessary kinetic energy to drive the esterification to completion without inducing thermal dehalogenation of the labile iodine substituent. Anhydrous THF prevents competitive hydrolysis of the newly formed boronate ester 4.

Step 3: Blank Validation

  • Procedure: Prepare a parallel reagent blank containing only THF, mesitylene, and pinacol, subjected to the same 60°C incubation.

  • Causality: This step validates the protocol by ensuring no background contamination or artifactual peaks (such as pinacol degradation products) co-elute with the target analytes.

Step 4: GC-MS Acquisition

  • Procedure: Inject 1 µL of the cooled derivatized sample into the GC-MS.

  • Parameters: Injector at 250°C (Split ratio 10:1); DB-5MS Column (30 m × 0.25 mm × 0.25 µm); Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min); MS Detection: Electron Ionization (EI) at 70 eV.

  • Causality: The DB-5MS column provides optimal selectivity for halogenated aromatics. The 250°C injector temperature instantly vaporizes the stable pinacol ester without causing the trimerization that plagues underivatized boronic acids 3.

Quantitative Performance Comparison

The table below summarizes the analytical performance of direct GC-MS versus derivatized GC-MS and an LC-MS/MS alternative. The data clearly demonstrates that derivatization is mandatory for accurate GC-MS profiling of boronic acid degradation.

Analytical ParameterMethod A: Direct GC-MS (Underivatized)Method B: Derivatized GC-MS (Pinacol)Method C: LC-MS/MS (Alternative)
Analyte State Free Boronic AcidPinacol Boronate EsterFree Boronic Acid
Chromatographic Peak Broad, severe tailingSharp, symmetricalSharp, symmetrical
Artifact Formation High (Boroxine Trimerization)NoneNone
Recovery (%) 45.0 – 60.0%95.5 – 98.2%92.0 – 96.5%
LOD (Degradation Products) ~5.0 µg/mL~0.1 µg/mL~0.05 µg/mL
System Suitability PoorExcellentExcellent (Higher Cost)

Conclusion

For the analysis of (2-Chloro-5-iodophenyl)boronic acid and its degradation products (1-chloro-4-iodobenzene and 2-chloro-5-iodophenol), Method A (Direct GC-MS) is analytically invalid due to the high degree of thermal boroxine artifact formation. Method B (Derivatized GC-MS) offers an optimal balance of high chromatographic resolution, excellent recovery (>95%), and low operational cost, making it the superior choice for routine stability monitoring and reaction profiling in drug development.

References

  • [1] Title: (2-Chloro-5-iodophenyl)boronic acid | 1793005-88-5 - ChemicalBook Source: chemicalbook.com URL:

  • [3] Title: Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry Source: Analytical Chemistry - ACS Publications URL:

  • [2] Title: Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids Source: RSC Publishing URL:

  • [4] Title: A Comparative Guide to HPLC and GC-MS Methods for Analyzing Reactions with (4-Fluoro-2-formylphenyl)boronic Acid Source: Benchchem URL:

Sources

Safety & Regulatory Compliance

Safety

(2-Chloro-5-iodophenyl)boronic acid proper disposal procedures

Comprehensive Operational & Disposal Guide for (2-Chloro-5-iodophenyl)boronic acid (2-Chloro-5-iodophenyl)boronic acid (CAS: 1793005-88-5) is a highly functionalized organoboron building block frequently utilized by drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational & Disposal Guide for (2-Chloro-5-iodophenyl)boronic acid

(2-Chloro-5-iodophenyl)boronic acid (CAS: 1793005-88-5) is a highly functionalized organoboron building block frequently utilized by drug development professionals in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions1[1]. Because this molecule contains both chlorine and iodine substituents on the phenyl ring, it falls under strict halogenated waste protocols. This guide provides an authoritative, self-validating system for the safe handling, spill management, and environmentally compliant disposal of this chemical.

Chemical Profile & Mechanistic Risk Assessment

Before handling this compound, it is critical to understand the physicochemical causality behind the required safety protocols.

  • Hazard Classifications: Like many halogenated arylboronic acids, this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and a respiratory tract irritant (H335) 2[2].

  • Mechanistic Risk (The "Why"): The boronic acid moiety can form covalent interactions with biological diols, leading to localized tissue irritation. Furthermore, the carbon-halogen bonds (C-Cl and C-I) dictate that any thermal degradation or improper incineration can lead to the formation of highly toxic byproducts, such as halogenated dioxins or furans 3[3]. Therefore, it must never be mixed with standard non-halogenated organic waste.

Operational Safety & Handling Protocols

To ensure a self-validating safety loop, every handling step must be paired with a verification check.

  • Step 1: Environmental Control: Always handle the dry powder inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm.

    • Causality: The fine crystalline powder is prone to aerosolization. Draft prevention mitigates the H335 respiratory irritation risk .

  • Step 2: PPE Selection: Don a standard laboratory coat, safety goggles, and double nitrile gloves. If respiratory protection is required due to ventilation failure, use an N95 or P100 particulate respirator 3[3].

    • Causality: Nitrile provides an excellent barrier against solid halogenated aromatics. However, if the compound is dissolved in cross-coupling solvents (e.g., DMF, DMSO, or THF), glove permeability changes rapidly, necessitating immediate glove replacement upon chemical splash.

  • Step 3: Weighing & Transfer: Use anti-static weigh boats and grounded spatulas.

    • Validation Check: Before transferring the vial out of the hood, wipe the exterior with a damp paper towel to ensure zero fugitive dust escapes the primary engineering control.

Spill Management & Containment (Self-Validating Protocol)

In the event of a small-scale spill (< 5g) on the benchtop or inside the hood, execute the following protocol to prevent environmental release:

  • Isolate: Alert nearby personnel and secure the perimeter.

  • PPE Verification: Ensure safety goggles and double nitrile gloves are intact.

  • Contain (The Wet-Towel Method): Carefully cover the spilled powder with a wet paper towel.

    • Causality: Applying a wet towel suppresses dust generation and prevents the aerosolization of the boronic acid, which is critical for protecting the respiratory tract 3[3].

  • Clean: Scoop up the wet material (towel and powder) using a non-sparking tool and place it directly into a designated Halogenated Solid Waste container 3[3].

  • Wash: Wash the contaminated surface thoroughly with soap and water. The spillage is unlikely to penetrate non-porous lab benches but can leave an irritating residue2[2].

Waste Segregation & Disposal Procedures

Proper disposal must comply with local, regional, and national environmental regulations, such as the EPA's 40 CFR Part 261 guidelines for hazardous waste generators 4[4].

  • Solid Waste (Powder, Vials, and Contaminated PPE):

    • Protocol: Place all empty vials, contaminated weigh boats, and PPE into a heavy-duty, double-bagged solid waste container.

    • Labeling: Clearly label as "Hazardous Solid Waste - Contains Halogenated Organoborons (Cl, I)."

  • Liquid Waste (Reaction Mixtures and Filtrates):

    • Protocol: Any solvent containing dissolved (2-Chloro-5-iodophenyl)boronic acid must be deposited into a carboy specifically designated for Halogenated Organic Waste 3[3].

    • Causality: Segregating halogenated waste from non-halogenated waste is legally and chemically mandatory. Halogenated waste requires specialized high-temperature incineration (>1000°C) at an approved facility to safely cleave the C-Cl and C-I bonds without generating polychlorinated biphenyls (PCBs) or dioxins 5[5].

  • Validation Check: Ensure the waste carboy is compatible with the solvent used (e.g., HDPE for most aqueous/organic mixtures) and is kept tightly sealed with secondary containment.

Quantitative Data & Classification Table

The following table summarizes the critical parameters for handling and waste classification.

ParameterSpecification / ClassificationAnalytical / Safety Rationale
CAS Number 1793005-88-5Unique identifier for inventory and SDS tracking.
Molecular Formula C6H5BClIO2Indicates presence of Cl and I; dictates halogenated disposal.
Primary Hazards H315, H319, H335Skin/Eye/Respiratory irritant; dictates PPE requirements.
Waste Category Halogenated Organic WasteRequires high-temperature incineration to prevent dioxin formation.
EPA Regulation 40 CFR Part 261Governs the identification and listing of hazardous waste.
Spill Suppressant Wet Paper TowelPrevents aerosolization of the fine powder during cleanup.

Workflow Visualization

The following diagram illustrates the logical decision tree for the segregation and disposal of (2-Chloro-5-iodophenyl)boronic acid waste.

WasteDisposalWorkflow Start Waste Generation: (2-Chloro-5-iodophenyl)boronic acid CheckState Determine Physical State of the Waste Start->CheckState SolidWaste Solid Waste (Powder, PPE, Consumables) CheckState->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Mixtures, Solvents) CheckState->LiquidWaste Liquid SolidContainer Double-Bagged Solid Hazardous Waste SolidWaste->SolidContainer Contaminated Solids Halogenated Halogenated Liquid Waste (EPA Compliant Container) LiquidWaste->Halogenated Contains Cl/I Halogens Incineration High-Temperature Incineration (Approved Facility) Halogenated->Incineration Segregated Transport SolidContainer->Incineration Segregated Transport

Workflow for the segregation and EPA-compliant disposal of halogenated boronic acid waste.

References

  • 3900-89-8|(2-Chlorophenyl)boronic acid | BLD Pharm , BLD Pharm.1

  • B-(6-chloro-2-naphthalenyl)Boronic acid | 870822-86-9 | Benchchem , Benchchem. 3

  • 3-Bromo-2,5-dichlorophenylboronic acid | 2121513-17-3 | Benchchem , Benchchem. 5

  • Working with Hazardous Chemicals - Organic Syntheses , Organic Syntheses.

  • SAFETY DATA SHEET - Fisher Scientific , Fisher Scientific. 4

  • SAFETY DATA SHEET - Thermo Fisher Scientific , Thermo Fisher Scientific. 2

  • 2-Chlorophenylboronic Acid | 3900-89-8 | Tokyo Chemical Industry Co., Ltd.(APAC) , TCI Chemicals.

Sources

Handling

Personal protective equipment for handling (2-Chloro-5-iodophenyl)boronic acid

As a Senior Application Scientist, I approach the handling of highly functionalized building blocks like (2-Chloro-5-iodophenyl)boronic acid (CAS: 1793005-88-5) not just as a regulatory requirement, but as a precise chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of highly functionalized building blocks like (2-Chloro-5-iodophenyl)boronic acid (CAS: 1793005-88-5) not just as a regulatory requirement, but as a precise chemical operation. This compound is a critical reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl architectures in drug discovery [1].

However, its specific structural features—a boronic acid moiety coupled with a di-halogenated aromatic ring—dictate a stringent approach to personal protective equipment (PPE), operational workflows, and waste management. Boronic acids readily dehydrate into boroxines, forming fine, statically charged powders that easily aerosolize. Inhalation or contact can cause severe mucous membrane and respiratory tract irritation (GHS Hazard Statements H315, H319, H335) [4]. Furthermore, the presence of chlorine and iodine substituents requires strict segregation into halogenated waste streams to prevent environmental contamination [2].

The following guide provides a self-validating, mechanistically grounded protocol for the safe handling, reaction setup, and disposal of (2-Chloro-5-iodophenyl)boronic acid.

Mechanistic Hazard Profile & PPE Rationale

When selecting PPE, we must account for both the physical state of the reagent (a fine, crystalline powder) and the chemical environment in which it will be used (typically polar aprotic solvents like Dioxane or DMF, alongside transition metal catalysts) [3].

Table 1: Quantitative PPE Matrix & Mechanistic Rationale

PPE CategorySpecific ItemSpecification / StandardMechanistic Rationale (Causality)
Hand Protection Double Nitrile GlovesMinimum 0.11 mm thickness (Outer), 0.08 mm (Inner)Boronic acids cause dermal irritation. More critically, Suzuki coupling solvents (e.g., DMF, DMSO) rapidly permeate single-layer nitrile. Double-gloving provides a 1-3 minute permeation window to safely doff the outer glove upon a splash.
Eye Protection Chemical Splash GogglesANSI Z87.1 (Indirect venting)Standard safety glasses lack orbital seals. Airborne boronic acid dust carries a static charge and can bypass standard glasses, causing severe corneal irritation (H319).
Respiratory N95 / P100 RespiratorNIOSH-approved (if used outside a fume hood)The powder is highly susceptible to aerosolization. Inhalation leads to acute respiratory tract irritation (H335). Primary engineering control (Fume Hood) is preferred over respirators.
Body Protection Flame-Retardant Lab CoatNomex® or equivalentCross-coupling reactions utilize highly flammable solvents and potentially pyrophoric catalysts. A standard cotton coat is insufficient for fire risks.

Operational Workflow: Handling & Reaction Setup

To maintain scientific integrity and personnel safety, the handling of (2-Chloro-5-iodophenyl)boronic acid must follow a strict Standard Operating Procedure (SOP). The primary goal is to mitigate dust generation and static repulsion during transfer.

SOP: Weighing and Transfer

  • Environmental Control: Ensure the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm). Clear the deck of incompatible materials (strong oxidizers, strong bases).

  • Static Mitigation: Boronic acids hold static charge. Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth. Use anti-static spatulas (e.g., PTFE-coated or grounded metal) to prevent the powder from repelling and aerosolizing.

  • Weighing: Tare a static-free anti-static weigh boat. Slowly transfer the required mass of (2-Chloro-5-iodophenyl)boronic acid.

  • Enclosed Transfer: Instead of pouring the dry powder directly into the reaction vessel (which generates a dust plume), dissolve the powder in the weigh boat using a small volume of the reaction solvent (e.g., 1,4-Dioxane), and transfer the solution via a glass pipette to the reaction flask.

  • Decontamination: Wipe down the balance and hood surface with a damp paper towel (water/ethanol mix) immediately after weighing to capture any microscopic dust.

Workflow A Storage (Dark, Dry, 0-6°C) C Don PPE (Nitrile, Goggles) A->C B Engineering Control (Fume Hood) D Weighing (Anti-static tools) B->D C->B E Dissolution (Solvent Addition) D->E Minimize aerosolization F Reaction Setup (Suzuki-Miyaura) E->F Add catalyst & base

Operational workflow for handling (2-Chloro-5-iodophenyl)boronic acid.

Waste Management & Disposal Plan

The disposal of (2-Chloro-5-iodophenyl)boronic acid reactions is complex due to the convergence of heavy metals (Palladium), halogenated organics (Chlorine/Iodine), and basic aqueous streams [2]. Improper segregation can lead to dangerous cross-reactions or regulatory violations.

Table 2: Waste Segregation Matrix

Waste StreamTarget ComponentsDisposal Category
Organic Phase Unreacted boronic acid, aryl halides, organic solventsHalogenated Organic Waste (Red Can)
Aqueous Phase Borate salts, inorganic bases (KOH, K2CO3), waterAqueous Basic Waste (pH > 9)
Solid Scavengers Palladium-bound silica/resin (e.g., SiliaMetS®)Solid Heavy Metal Waste

SOP: Post-Reaction Disposal

  • Quench & Separate: Quench the Suzuki coupling with water or saturated NH4Cl. Perform a liquid-liquid extraction using Ethyl Acetate (EtOAc).

  • Aqueous Segregation: Drain the aqueous layer (containing water-soluble borate salts and inorganic bases) into the designated Aqueous Basic Waste container. Do not mix with acidic waste to prevent exothermic neutralization.

  • Palladium Scavenging: Treat the organic layer with a metal scavenger (e.g., thiol-functionalized silica) to remove palladium. Filter the suspension.

  • Halogenated Segregation: The filtrate, which contains the halogenated product and unreacted (2-Chloro-5-iodophenyl)boronic acid, must be disposed of strictly as Halogenated Organic Waste . The solid filter cake is disposed of as Solid Heavy Metal Waste .

Disposal R Crude Reaction Mixture Q Aqueous Quench & Extraction R->Q O Organic Phase (Product & Halides) Q->O A Aqueous Phase (Borate Salts) Q->A S Pd Scavenging (Resin Treatment) O->S W2 Aqueous Basic Waste A->W2 W1 Halogenated Organic Waste S->W1 Filtrate W3 Solid Heavy Metal Waste S->W3 Resin

Compliant waste disposal logic for halogenated boronic acid reactions.

Emergency Spill Protocol (Small Scale < 5g)

In the event of a dry powder spill outside of a containment hood, immediate action is required to prevent inhalation of the boronic acid dust.

  • Isolate: Alert nearby personnel and establish a 1-meter perimeter.

  • Protect: Ensure chemical splash goggles and double nitrile gloves are donned. If the spill is highly aerosolized, don an N95 respirator.

  • Contain (The Wet-Down Method): Do not sweep the dry powder, as this will force it into the air. Instead, gently cover the spilled powder with a paper towel soaked in water or ethanol. The liquid will dissolve the boronic acid and eliminate the dust hazard.

  • Recover: Scoop up the wet paper towel and the dissolved chemical using a plastic dustpan. Place all materials into a sealable plastic bag.

  • Dispose: Label the bag as "Spill Debris: Halogenated Boronic Acid" and place it in the Halogenated Solid Waste container. Wash the affected surface thoroughly with soap and water.

References

  • Journal of Chemical Education. Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source. ACS Publications. Retrieved from[Link]

  • PubChem. 2-Chloro-5-iodobenzoic acid | GHS Classification and Hazards. National Institutes of Health. Retrieved from[Link]

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